1,2-Benzisothiazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
1,2-benzothiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)12-9-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTORKRBAIRTBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193992 | |
| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
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Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40991-34-2 | |
| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40991-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazole-3-carboxylic acid | |
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| Record name | 1,2-benzothiazole-3-carboxylic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Benzisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-benzisothiazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a reliable synthetic pathway, presents key quantitative data in a structured format, and outlines the methodologies for thorough characterization.
Synthesis of this compound
A known method for the synthesis of this compound involves a two-step process starting from benzo[b]thiophene-2,3-dione. The initial step is the formation of the intermediate, 1,2-benzisothiazole-3-carboxamide, which is subsequently hydrolyzed to yield the final carboxylic acid product.[1]
Synthetic Pathway
The overall synthetic scheme is presented below:
Experimental Protocols
Step 1: Synthesis of 1,2-Benzisothiazole-3-carboxamide [1]
-
A cooled solution of benzo[b]thiophene-2,3-dione (4.9 g, 0.03 mol) in concentrated aqueous ammonia is prepared.
-
To this solution, hydrogen peroxide (10 mL) is added dropwise.
-
A colorless precipitate forms rapidly.
-
The precipitate is collected by filtration.
-
The collected solid is crystallized from water to yield 1,2-benzisothiazole-3-carboxamide.
Step 2: Synthesis of this compound [1]
-
The 1,2-benzisothiazole-3-carboxamide (3.5 g) from the previous step is heated with a 2 M sodium hydroxide solution (40 mL) for approximately 15 minutes. The evolution of ammonia gas should be observable during this period.
-
The reaction mixture is then cooled.
-
Acidification of the cooled mixture results in the precipitation of a solid.
-
The solid is collected and crystallized from water to yield this compound.
Quantitative Data for Synthesis
| Compound | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Reference |
| 1,2-Benzisothiazole-3-carboxamide | Benzo[b]thiophene-2,3-dione | aq. NH3, H2O2 | 66 | 134 | [1] |
| This compound | 1,2-Benzisothiazole-3-carboxamide | 2 M NaOH | 85 | 143 | [1] |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.
Characterization Workflow
The logical workflow for the characterization of the final product is outlined below:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the benzene ring. A broad singlet for the carboxylic acid proton would likely appear far downfield (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum should exhibit signals for the aromatic carbons, a signal for the quaternary carbon of the isothiazole ring, and a characteristic signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for the carboxylic acid functional group:
-
A broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration for the carboxylic acid carbonyl group, typically between 1680 and 1710 cm⁻¹ for aromatic acids.
-
C-O stretching and O-H bending vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (179.20 g/mol ).[3] Fragmentation patterns would involve the loss of the carboxyl group and other characteristic cleavages of the heterocyclic ring system.
Comparative Spectroscopic Data for 1,2-Benzisothiazol-3(2H)-one
| Technique | Data for 1,2-Benzisothiazol-3(2H)-one |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.08 (d, 1H), 7.65 (d, 1H), 7.43 (t, 1H), 7.26 (t, 1H). |
| ¹³C NMR | δ (ppm): Signals corresponding to the aromatic and heterocyclic carbons. |
| IR Spectrum | Characteristic peaks for the amide C=O stretch and N-H stretch. |
Note: The specific peak assignments and multiplicities for the ¹H NMR of 1,2-benzisothiazol-3(2H)-one can be found in publicly available spectral databases.
References
A Technical Guide to the Physicochemical Properties of 1,2-Benzisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 1,2-benzisothiazole-3-carboxylic acid (CAS No: 40991-34-2). Due to the limited availability of experimental data for this specific compound, this document also presents data for the structurally related and industrially significant compound, 1,2-benzisothiazol-3(2H)-one (BIT), for comparative purposes. Furthermore, this guide details the standard experimental protocols required to determine key physicochemical parameters, offering a framework for the complete characterization of this and other novel compounds.
Introduction
This compound is an organic compound featuring a fused benzene and isothiazole ring system with a carboxylic acid group at the 3-position. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. Understanding the physicochemical properties of this molecule is fundamental for predicting its behavior in biological systems, designing drug delivery systems, and developing synthetic pathways. This guide serves as a resource for researchers by consolidating the available data and outlining the necessary experimental procedures for a thorough characterization.
Physicochemical Properties
Experimental data on this compound is sparse in publicly accessible literature. The known properties are summarized below.
This compound
| Property | Value | Reference |
| CAS Number | 40991-34-2 | [1] |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Boiling Point | 279.7°C at 760 mmHg | [1] |
Comparative Data: 1,2-Benzisothiazol-3(2H)-one (BIT)
For a broader understanding, the properties of the related compound 1,2-benzisothiazol-3(2H)-one (CAS No: 2634-33-5) are provided. This compound is widely used as a biocide and its properties are well-documented.
| Property | Value | Reference |
| CAS Number | 2634-33-5 | [2] |
| Molecular Formula | C₇H₅NOS | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| Melting Point | 154-158 °C | [3] |
| Water Solubility | 3.21 g/L (Predicted) | [4] |
| logP | 1.24 (Predicted) | [4] |
| pKa (Strongest Acidic) | 9.48 (Predicted) | [4] |
Synthetic and Analytical Workflows
The complete characterization of a compound involves its synthesis followed by the systematic determination of its properties. Below are logical workflows for these processes.
Caption: Plausible synthetic pathway for this compound via a nitrile intermediate.[5][6]
Caption: General experimental workflow for the physicochemical characterization of a synthesized compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable data. The following sections describe standard protocols for determining key physicochemical properties.
Melting Point Determination
The melting point provides information about the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[7]
-
Procedure:
-
Ensure the compound is dry and finely powdered.[8]
-
Pack a small amount of the compound into a capillary tube to a height of 1-2 cm.[7][8]
-
Place the capillary tube in the heating block of the melting point apparatus.[8]
-
Heat the sample rapidly to determine an approximate melting point, then allow the apparatus to cool.
-
Perform a second determination, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.[9]
-
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, measuring the equilibrium concentration of a compound in a saturated solution.[10][11]
-
Apparatus: Stoppered glass flasks or vials, constant temperature shaker/incubator, analytical balance, filtration or centrifugation system, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).[10][12]
-
Procedure:
-
Add an excess amount of the solid compound to a flask containing a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).[12][13]
-
Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).[10][13]
-
Agitate the flasks for a sufficient period to reach equilibrium (typically 18-24 hours or longer).[10][12]
-
After agitation, allow the flasks to stand to let undissolved solids settle.
-
Carefully remove an aliquot of the supernatant and separate the saturated solution from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm filter).[10][14]
-
Quantify the concentration of the compound in the filtrate using a pre-validated analytical method and a calibration curve.[12]
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of a compound's acidity. Potentiometric titration is a precise method for its determination.[15]
-
Apparatus: pH meter with a calibrated electrode, autoburette or manual burette, beaker, magnetic stirrer.
-
Procedure:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the solution by adding small, precise increments of a standardized titrant (e.g., NaOH for an acidic compound).[15]
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the curve.[15]
-
Octanol-Water Partition Coefficient (LogP) Determination
The partition coefficient (LogP or Kow) quantifies a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17]
-
Apparatus: Glass vials with screw caps, mechanical shaker, centrifuge, analytical instrument (HPLC-UV or LC-MS).
-
Procedure:
-
Prepare mutually saturated phases by shaking n-octanol and an aqueous buffer (e.g., PBS, pH 7.4) together for 24 hours and then separating the layers.[18]
-
Dissolve the compound in one of the phases (typically the one in which it is more soluble).
-
Add a known volume of this solution to a vial, followed by a known volume of the other phase (a 1:1 volume ratio is common).[17][18]
-
Cap the vial tightly and shake it for a sufficient time to allow partitioning equilibrium to be reached (e.g., 24 hours).[17][18]
-
Separate the two phases by centrifugation.
-
Carefully remove an aliquot from both the aqueous and octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[19]
-
Conclusion
This guide highlights the current state of knowledge regarding the physicochemical properties of this compound. While some basic identifiers and a boiling point are known, a significant data gap exists for crucial parameters such as melting point, pKa, aqueous solubility, and logP. The provided standard experimental protocols offer a clear path for researchers to fully characterize this compound. Such data is essential for unlocking its potential in drug discovery and other scientific applications, and further experimental investigation is strongly encouraged.
References
- 1. CAS 40991-34-2 | this compound - Synblock [synblock.com]
- 2. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808) - FooDB [foodb.ca]
- 5. 1,2-Benzisothiazole-3-carbonitrile | 16807-20-8 | Benchchem [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. bioassaysys.com [bioassaysys.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,2-Benzisothiazole-3-carboxylic Acid (CAS: 40991-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Benzisothiazole-3-carboxylic acid, with the Chemical Abstracts Service (CAS) number 40991-34-2, is a heterocyclic organic compound that has garnered interest within the scientific community. As a derivative of the 1,2-benzisothiazole scaffold, it is recognized for its significant biological activities, particularly its antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, synthesis methodologies, biological activities with a focus on its antimicrobial mechanism, and spectroscopic data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₈H₅NO₂S and a molecular weight of 179.20 g/mol .[1] Key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 40991-34-2 | [1] |
| Molecular Formula | C₈H₅NO₂S | [1] |
| Molecular Weight | 179.20 g/mol | [1] |
| Synonyms | 1,2-Benzothiazole-3-carboxylic acid, Benzo[d]isothiazole-3-carboxylic acid | [1] |
Synthesis of this compound
One common precursor for the synthesis of the 1,2-benzisothiazole core is 2,2'-dithiodibenzoic acid.[2] A general conceptual workflow for the synthesis starting from a related precursor is outlined below.
Caption: Conceptual synthesis workflow.
A plausible synthetic approach involves the chlorination of 2,2'-dithio-bis-benzoyl chloride, followed by amination and cyclization to form the 1,2-benzisothiazol-3(2H)-one ring system.[3] Subsequent modification of the group at the 3-position would be necessary to introduce the carboxylic acid functionality. Another potential route starts from 2-halobenzonitriles, which can be reacted with a thiol to introduce the sulfur atom, followed by cyclization.[4]
Biological Activity and Mechanism of Action
Derivatives of 1,2-benzisothiazole are well-documented for their broad-spectrum antimicrobial and antifungal activities.[5][6] These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.[7]
The primary mechanism of antimicrobial action for benzisothiazolinones is believed to be the disruption of cellular integrity and the inhibition of key enzymatic processes.[8] The electrophilic sulfur atom in the isothiazolinone ring is thought to react with nucleophilic thiol groups (-SH) present in the cysteine residues of essential enzymes and proteins.[9] This interaction leads to the formation of disulfide bonds, thereby inactivating the enzymes and disrupting critical cellular functions, such as respiration and energy production.[8][9]
Caption: Proposed antimicrobial mechanism of action.
Experimental Protocols for Antimicrobial Susceptibility Testing
The antimicrobial efficacy of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).
3.1.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly employed.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), microbial suspension standardized to a specific turbidity (e.g., 0.5 McFarland standard), and a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium directly in the wells of the microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism in broth without the compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
3.1.2. Determination of Minimum Fungicidal/Bactericidal Concentration (MFC/MBC)
The MFC/MBC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
-
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates at the appropriate temperature until growth is visible in the control culture.
-
The MFC/MBC is the lowest concentration of the compound from which no microbial growth occurs on the agar plate.
-
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Below are the expected characteristic spectroscopic features based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-185 ppm.[10] The aromatic carbons will appear in the range of 120-150 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.[11]
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1760-1690 cm⁻¹.[11]
-
C=C stretching bands for the aromatic ring in the 1600-1450 cm⁻¹ region.
-
C-N and C-S stretching vibrations at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 179, corresponding to the molecular weight of the compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
This compound (CAS 40991-34-2) is a compound with significant potential, particularly in the development of new antimicrobial agents. This technical guide has provided a foundational understanding of its chemical properties, synthesis, biological activity, and spectroscopic characterization. Further research into specific synthesis optimization, detailed antimicrobial spectrum analysis, and in-depth mechanistic studies will be crucial for unlocking its full therapeutic and industrial potential.
References
- 1. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic and Analytical Profile of 1,2-Benzisothiazole-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectroscopic characteristics of 1,2-benzisothiazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible databases, this document outlines the predicted spectroscopic data based on the analysis of its structural features and known data from analogous compounds. Furthermore, it details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents a standard workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| Ar-H (4 protons) | 7.5 - 8.5 | Multiplets | The protons on the benzene ring are expected to appear in the aromatic region, with their exact shifts and multiplicities depending on the electronic environment and coupling with neighboring protons. |
| -COOH | > 10 | Singlet (broad) | The carboxylic acid proton is typically deshielded and appears as a broad singlet at a high chemical shift. This peak may be exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -COOH | 165 - 185 | The carboxylic acid carbon is characteristically found in this downfield region. |
| Ar-C (quaternary, 2) | 120 - 150 | The two quaternary carbons of the benzene ring fused to the isothiazole ring. |
| Ar-CH (4) | 120 - 140 | The four protonated carbons of the benzene ring. |
| C=N | ~150-160 | The carbon of the isothiazole ring double bonded to nitrogen. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |
| C=O (Carboxylic Acid) | 1680 - 1720 | Strong | The carbonyl stretch is a strong and sharp absorption. Conjugation with the isothiazole ring may shift it to the lower end of the range. |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These bands are due to the carbon-carbon stretching vibrations within the benzene ring. |
| C-N Stretch | 1300 - 1350 | Medium | |
| C-S Stretch | 600 - 800 | Weak |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]+• | 179.01 | The molecular ion peak, corresponding to the molecular weight of the compound (C₈H₅NO₂S). |
| [M-COOH]+ | 134.01 | A potential fragment corresponding to the loss of the carboxylic acid group. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300, 400, or 500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition (Electron Impact - EI): Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable). The sample is ionized by a beam of electrons, and the resulting charged fragments are separated by their mass-to-charge ratio.
-
Data Acquisition (Electrospray Ionization - ESI): For less volatile compounds, ESI is a preferred method. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated and enter the mass analyzer.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
An In-depth Technical Guide on the Crystal Structure of a 1,2-Benzisothiazole Carboxylic Acid Derivative
Introduction
This technical guide provides a detailed overview of the crystal structure of 1,2-benzisothiazol-3-yl-acetic acid, a closely related analogue to 1,2-benzisothiazole-3-carboxylic acid. Due to the current lack of publicly available crystallographic data for this compound, this guide will focus on its acetic acid derivative to provide valuable structural insights for researchers, scientists, and drug development professionals. The data presented is based on the single-crystal X-ray diffraction study reported by P. Domiano and C. Branca.
Crystallographic Data
The crystal structure of 1,2-benzisothiazol-3-yl-acetic acid (I) was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group C2/c. The following table summarizes the key crystallographic and data collection parameters.
| Parameter | Value |
| Chemical Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a = 12.263(3) Å |
| b = 8.989(1) Å | |
| c = 16.779(3) Å | |
| β = 111.87(1)° | |
| Unit Cell Volume | 1716.5(6) ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density (Dx) | 1.495 g/cm³ |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature | Room Temperature |
| F(000) | 800 |
| Final R-factor | 0.061 for 1391 observed reflections |
Molecular Structure and Conformation
The molecular structure of 1,2-benzisothiazol-3-yl-acetic acid reveals a planar benzisothiazole moiety. The dihedral angle between the fused benzene and isothiazole rings is a mere 0.6(1)°. This planarity is a significant feature of the core heterocyclic system.
The carboxylic acid side chain, however, is not coplanar with the benzisothiazole ring system. The plane passing through the carboxylic acid group forms a substantial angle of 77.8(2)° with the isothiazole ring. This perpendicular orientation of the side chain relative to the ring is a key conformational feature that influences the crystal packing and potential intermolecular interactions.
Experimental Protocols
Synthesis and Crystallization
A detailed synthesis protocol for 1,2-benzisothiazol-3-yl-acetic acid was not provided in the crystallographic report. However, a general workflow for the synthesis and crystallization of such compounds can be outlined as follows:
X-ray Data Collection and Structure Determination
Single-crystal X-ray diffraction data were collected at room temperature using Copper Kα radiation. The structure was solved using direct methods with the SHELX76 program and subsequently refined.
Logical Relationships in Structural Analysis
The determination of the crystal structure follows a logical progression from experimental data to the final refined model. This process is crucial for obtaining accurate and reliable structural information.
This technical guide has detailed the crystal structure of 1,2-benzisothiazol-3-yl-acetic acid, serving as a valuable proxy for understanding the structural characteristics of this compound. The key takeaways include the planar benzisothiazole core and the perpendicular orientation of the carboxylic acid-containing side chain. This structural information is fundamental for researchers in medicinal chemistry and materials science, aiding in the design of novel compounds with tailored properties. Further research to determine the crystal structure of this compound itself is warranted to provide a direct comparison and deeper understanding of the impact of the methylene spacer on the solid-state architecture.
The Multifaceted Biological Activities of 1,2-Benzisothiazole-3-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of 1,2-benzisothiazole-3-carboxylic acid derivatives, with a focus on their antimicrobial, anticancer, and antiviral properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The primary mechanism of action is believed to involve the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| BIT-001 | N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic ester | Gram-positive bacteria | 1.25 - 10 | [1] |
| BIT-001 | N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic ester | Dermatophytes | 0.7 - 12 | [1] |
| BIT-002 | N-alkoxybenzyl derivative | Bacillus subtilis | Not specified | [2] |
| BIT-002 | N-alkoxybenzyl derivative | Staphylococcus aureus | Not specified | [2] |
| BIT-003 | N-aryl derivative | Bacillus subtilis | Not specified | [2] |
| BIT-003 | N-aryl derivative | Staphylococcus aureus | Not specified | [2] |
| BIT-004 | N-alkoxyphenyl derivative | Bacillus subtilis | Not specified | [2] |
| BIT-004 | N-alkoxyphenyl derivative | Staphylococcus aureus | Not specified | [2] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard)
-
This compound derivative stock solution
-
Positive control (growth control) and negative control (sterility control)
Procedure:
-
Prepare serial two-fold dilutions of the this compound derivative in the broth medium directly in the microtiter plate.
-
Prepare a standardized inoculum of the test microorganism in the broth medium.
-
Inoculate each well of the microtiter plate with the standardized inoculum, ensuring a final volume of 100 µL per well.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Seal the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as potent anticancer agents. Their cytotoxic effects have been observed against a variety of cancer cell lines, and their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for selected this compound derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| BIT-AC01 | Phenylacetamide derivative | Paraganglioma (PTJ64i) | 8.49 | [3] |
| BIT-AC01 | Phenylacetamide derivative | Pancreatic Cancer (AsPC-1) | 12.44 | [3] |
| BIT-AC02 | Benzothiazole aniline derivative | Human lung cancer (A549) | >500 | [4] |
| BIT-AC03 | N-methyl piperazinyl derivative | Breast Cancer (MCF-7) | 0.008 - 0.017 | [5] |
| BIT-AC04 | Carbonic Anhydrase IX inhibitor (5c) | Human colon cancer (HT-29) | Not specified | [6] |
| BIT-AC05 | Carbonic Anhydrase IX inhibitor (5j) | Human colon cancer (HT-29) | Not specified | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Signaling Pathways in Anticancer Activity
1,2-benzisothiazole derivatives have been shown to induce apoptosis through the intrinsic pathway, which involves the activation of caspases. Specifically, some derivatives are potent inhibitors of caspase-3, a key executioner caspase in the apoptotic cascade.
Caspase-3 Mediated Apoptosis Pathway
Caption: Intrinsic apoptosis pathway initiated by 1,2-benzisothiazole derivatives.
Furthermore, some benzothiazole derivatives have been shown to modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway in cancer.
Antiviral Activity
Certain this compound derivatives have emerged as promising antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Their mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase.
Quantitative Antiviral Data
The following table summarizes the antiviral activity of selected 1,2-benzisothiazole derivatives.
| Compound ID | Derivative Type | Virus | Assay | IC50 / EC50 (µM) | Reference |
| BIT-AV01 | Benzisothiazolone derivative | HIV-1 | RNase H inhibition | 0.160 ± 0.030 | [7] |
| BIT-AV01 | Benzisothiazolone derivative | HIV-1 | DNA polymerase inhibition | 5.97 ± 3.10 | [7] |
| BIT-AV01 | Benzisothiazolone derivative | HIV-1 | Antiviral activity | 1.68 ± 0.94 | [7] |
| BIT-AV02 | Benzisothiazolone derivative | HIV-1 | RNase H inhibition | 0.130 ± 0.040 | [7] |
| BIT-AV02 | Benzisothiazolone derivative | HIV-1 | DNA polymerase inhibition | 2.64 ± 1.85 | [7] |
| BIT-AV02 | Benzisothiazolone derivative | HIV-1 | Antiviral activity | 2.68 ± 0.54 | [7] |
Experimental Protocol: HIV-1 Reverse Transcriptase RNase H Activity Assay (Fluorescence-based)
This assay measures the inhibition of the RNase H activity of HIV-1 reverse transcriptase (RT), which is essential for viral replication.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Fluorescently labeled RNA/DNA hybrid substrate
-
Assay buffer
-
This compound derivative stock solution
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Dispense the this compound derivative at various concentrations into the wells of a 384-well plate.
-
Add the HIV-1 RT enzyme to the wells.
-
Initiate the reaction by adding the fluorescently labeled RNA/DNA hybrid substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the increase in fluorescence resulting from the cleavage of the RNA strand by the RNase H activity of RT using a fluorescence plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Workflow for HIV-1 Reverse Transcriptase Inhibition Assay
Caption: Workflow for assessing the inhibition of HIV-1 Reverse Transcriptase.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide demonstrate significant potential as antimicrobial, anticancer, and antiviral drugs. The provided quantitative data, detailed experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising compounds for clinical applications. Continued exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
- 1. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR signaling pathway occupies an important position in cancer‐related downstream signaling pathways of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Multifaceted Therapeutic Potential of 1,2-Benzisothiazoles: A Comprehensive Technical Review
For Immediate Release
PISA, Italy – The 1,2-benzisothiazole scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and diverse biological applications of 1,2-benzisothiazole derivatives, with a focus on their antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Chemical Synthesis and Properties
The synthesis of the 1,2-benzisothiazole core and its derivatives can be achieved through various synthetic routes. A common and effective method involves the cyclization of 2-mercaptobenzamide or its derivatives.[1] Another established approach begins with 2,2'-dithiodibenzoic acid, which undergoes amidation and subsequent cyclization.[1] More contemporary methods include a cobalt-catalyzed intramolecular S-N bond formation in an aqueous medium, offering an environmentally friendly and efficient pathway to these compounds.[2]
The parent compound, 1,2-benzisothiazol-3(2H)-one, is a white to yellowish solid with a melting point of 155.5-157°C.[3] Its solubility in water is limited but can be influenced by pH. The chemical structure of the 1,2-benzisothiazole core allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activities.
Biological Activities of 1,2-Benzisothiazole Derivatives
Derivatives of 1,2-benzisothiazole have been extensively studied and have shown significant potential in various therapeutic areas. The following sections summarize the key findings, with quantitative data presented in the accompanying tables.
Antimicrobial Activity
1,2-Benzisothiazole derivatives have demonstrated potent antimicrobial activity against a range of pathogens.[4] N-alkanoic, N-arylalkanoic, and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one, along with their esters and amides, have shown significant efficacy against Gram-positive bacteria, with some compounds exhibiting potencies 10 to 20 times higher than the parent 1,2-benzisothiazolin-3-one.[5] Notably, these compounds were found to be inactive against E. coli.[5] Certain sulfonamide and sulfonylurea derivatives have also displayed good antibacterial activity against Gram-positive bacteria, with a marked synergistic effect when combined with trimethoprim.[6] The antifungal activity is also prominent, with some derivatives showing selective action against various fungi, including yeasts and dermatophytes.[5][6]
Table 1: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives
| Compound/Derivative | Target Organism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference(s) |
| N-arylalkanoic and N-aryloxyalkanoic acids (compounds 4-12) and their esters and amides (compounds 13-26) | Gram-positive bacteria | 10-20 times more potent than 1,2-benzisothiazolin-3-one | [5] |
| Compounds 12-23 | Yeasts and moulds | Considerable susceptibility | [5] |
| Sulfonamide derivatives (compounds 7 and 8) | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | Good antibacterial activity; strong synergism with trimethoprim | [6] |
| Benzenesulfonylurea derivative (compound 9) | Madurella mycetomatis, Epidermophyton floccosum, Microsporum gypseum, Trichophyton spp. | Very marked antimycotic action | [6] |
Anticancer Activity
The anticancer potential of 1,2-benzisothiazole derivatives has been a significant area of investigation. These compounds have demonstrated cytotoxicity against various cancer cell lines through multiple mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.[7][8] For instance, certain benzisothiazolone derivatives have shown dose-dependent inhibition of NF-κB in Hodgkin's Lymphoma cells, leading to cytotoxicity.[9] Specifically, some derivatives suppressed both p50 and p65 subunits of NF-κB.[9] Other studies have highlighted the role of these compounds in inhibiting carbonic anhydrase IX (CAIX), an enzyme associated with tumor hypoxia, thereby blocking cancer cell growth under hypoxic conditions.[10][11]
Table 2: Anticancer Activity of 1,2-Benzisothiazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Benzisothiazolone derivative 1 | Hodgkin's Lymphoma (L428) | 3.3 µg/ml | [9] |
| Benzisothiazolone derivative 2 | Hodgkin's Lymphoma (L428) | 4.35 µg/ml | [9] |
| Benzisothiazolone derivative 3 | Hodgkin's Lymphoma (L428) | 13.8 µg/ml | [9] |
| 2-substituted benzothiazole derivative A | Hepatocellular Carcinoma (HepG2) | 56.98 µM (24h), 38.54 µM (48h) | [12][13] |
| 2-substituted benzothiazole derivative B | Hepatocellular Carcinoma (HepG2) | 59.17 µM (24h), 29.63 µM (48h) | [12][13] |
| Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3, SW620, A549, HepG2 | 1.2 nM, 4.3 nM, 44 nM, 48 nM | [14][15] |
| Naphthalimide derivative 66 | HT-29, A549, MCF-7 | 3.72 ± 0.3 µM, 4.074 ± 0.3 µM, 7.91 ± 0.4 µM | [14] |
| Naphthalimide derivative 67 | HT-29, A549, MCF-7 | 3.47 ± 0.2 µM, 3.89 ± 0.3 µM, 5.08 ± 0.3 µM | [14] |
| Benzothiazole aniline derivative L1 | A549 | >500 µM | [16] |
| Benzothiazole aniline derivative L2 | A549 | >500 µM | [16] |
| Benzothiazole aniline derivative L3 | A549 | 240.2 µM | [16] |
| Platinum complex L1Pt | A549 | >500 µM | [16] |
| Platinum complex L2Pt | A549 | 10.3 µM | [16] |
| Platinum complex L3Pt | A549 | 10.1 µM | [16] |
Anti-inflammatory and Anticonvulsant Activities
Several 1,2-benzisothiazole derivatives have exhibited notable anti-inflammatory and anticonvulsant properties. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory mediators.[17][18] The anticonvulsant activity has been demonstrated in preclinical models such as the maximal electroshock seizure (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures.[19][20]
Table 3: Anti-inflammatory and Anticonvulsant Activity of 1,2-Benzisothiazole Derivatives
| Compound/Derivative | Biological Activity | Animal Model/Assay | Efficacy Metric (e.g., % inhibition, ED50) | Reference(s) |
| Various 2-amino benzothiazole derivatives | Anti-inflammatory | Carrageenan-induced paw edema | Comparable to diclofenac sodium | [21] |
| 1,2-benzothiazine derivatives | Anti-inflammatory | In vivo and in vitro models | Stronger than traditional NSAIDs | [18] |
| Denzimol (imidazole derivative) | Anticonvulsant | Maximal Electroshock Seizure (MES) test in mice and rabbits | Nearly equivalent to phenytoin and phenobarbital | [22] |
| 1-Phenylcyclohexylamine (PCA) | Anticonvulsant | Maximal Electroshock (MES) seizure test in mice | ED50: 7.0 mg/kg, i.p. | [23] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synthesized protocols for key experiments cited in the literature.
Synthesis of 1,2-Benzisothiazol-3(2H)-one
This protocol is a general representation of a common synthetic method.
Materials:
-
2,2'-dithiobisbenzoyl chloride
-
Methylene chloride
-
Concentrated ammonium hydroxide (NH4OH)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Chlorine gas is bubbled into a stirred suspension of 2,2'-dithiobisbenzoyl chloride in methylene chloride.[3]
-
The resulting solution is added to concentrated ammonium hydroxide with vigorous stirring.[3]
-
The mixture is stirred for one hour after the addition is complete.[3]
-
The resulting solid is collected by filtration.[3]
-
The damp solid is suspended in water and acidified by adding concentrated hydrochloric acid with vigorous stirring.[3]
-
The solid product is isolated by filtration and washed with water.[3]
-
The final product is dried in vacuo to yield 1,2-benzisothiazol-3(2H)-one.[3]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well tissue culture plates
-
Cells to be tested
-
1,2-benzisothiazole derivative compounds
-
Culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Plate cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[24][25]
-
Treat the cells with various concentrations of the 1,2-benzisothiazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).[24][25]
-
Add 10 µL of MTT solution to each well.[24]
-
Incubate the plates at 37°C for 2-4 hours, or until a purple precipitate is visible.[24][26]
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[24]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.
Materials:
-
Rats or mice
-
1% carrageenan solution in saline
-
1,2-benzisothiazole derivative compounds
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer or calipers
Procedure:
-
Administer the 1,2-benzisothiazole derivative or vehicle to the animals (e.g., orally or intraperitoneally).[27][28]
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[27][29]
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.[28][29]
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
In Vivo Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
This model is used to screen for compounds effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Conductive solution (0.9% saline)
-
1,2-benzisothiazole derivative compounds
-
Vehicle
Procedure:
-
Administer the 1,2-benzisothiazole derivative or vehicle to the animals.[19][20]
-
At the time of expected peak effect, apply a drop of topical anesthetic and then conductive saline to the corneas of each animal.[19]
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice) through the corneal electrodes.[19][20]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.[19]
-
A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension. The ED50 (the dose that protects 50% of the animals) can then be determined.[19]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 1,2-benzisothiazole derivatives are a result of their interaction with various cellular targets and signaling pathways.
Inhibition of NF-κB Signaling Pathway
Several studies have indicated that the anticancer and anti-inflammatory effects of certain 1,2-benzisothiazole derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][30] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target gene expression. Some 1,2-benzisothiazole derivatives have been shown to suppress the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent activation of downstream targets like COX-2 and iNOS.[13][30]
Caption: Inhibition of the NF-κB signaling pathway by 1,2-benzisothiazole derivatives.
Carbonic Anhydrase Inhibition
Certain 1,2-benzisothiazole derivatives act as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CAIX.[10][11] CAIX is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression, and metastasis. By inhibiting CAIX, these compounds can disrupt the pH regulation in cancer cells, leading to a reduction in their proliferation and survival, especially under hypoxic conditions.
Caption: Inhibition of Carbonic Anhydrase IX (CAIX) by 1,2-benzisothiazole derivatives.
Experimental Workflow for Drug Discovery
The discovery and development of novel 1,2-benzisothiazole-based therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery of 1,2-benzisothiazole-based drugs.
Conclusion
The 1,2-benzisothiazole scaffold represents a versatile and promising platform for the development of new drugs targeting a wide range of diseases. The extensive research into their synthesis and biological activities has provided a solid foundation for future drug discovery efforts. The quantitative data and detailed protocols presented in this guide are intended to facilitate further research and accelerate the translation of these promising compounds from the laboratory to the clinic. The continued exploration of the structure-activity relationships and mechanisms of action of 1,2-benzisothiazole derivatives holds great promise for addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.net [pharmacyjournal.net]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. flore.unifi.it [flore.unifi.it]
- 15. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. biotium.com [biotium.com]
- 25. protocols.io [protocols.io]
- 26. atcc.org [atcc.org]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. inotiv.com [inotiv.com]
- 29. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
The Benzisothiazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzisothiazole scaffold, a bicyclic heterocyclic system, has emerged as a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzisothiazole derivatives. It delves into detailed experimental protocols for key synthetic methodologies and presents a consolidated view of their quantitative biological activities. Furthermore, this guide elucidates the intricate mechanisms of action, including the modulation of critical signaling pathways implicated in cancer and microbial pathogenesis, visualized through detailed diagrams. This document serves as an in-depth resource for researchers engaged in the exploration and development of novel benzisothiazole-based therapeutic agents.
Discovery and Historical Perspective
The history of benzisothiazoles is intrinsically linked to the serendipitous discovery of its most famous derivative, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). In 1879, Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University, accidentally discovered the intensely sweet taste of a compound he had been working on, benzoic sulfimide.[1][2] This discovery, born from a coal tar derivative, marked the inception of the field of artificial sweeteners and laid the foundation for the exploration of the benzisothiazole chemical space.[2]
Fahlberg and Remsen jointly published their findings on the synthesis of this novel compound.[2] Recognizing its commercial potential, Fahlberg later patented a method for its production and named it saccharin.[2] The original synthesis, known as the Remsen-Fahlberg process, started from toluene.[1] Over the decades, particularly in response to raw material shortages during wartime, alternative synthetic routes were developed.[3] A notable advancement came in 1950 from the Maumee Chemical Company in Toledo, Ohio, which developed an improved synthesis starting from methyl anthranilate.[1]
Beyond its application as a sweetener, the broader family of benzisothiazole compounds has been the subject of extensive research, revealing a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[4][5][6] This has established the benzisothiazole nucleus as a versatile pharmacophore in modern drug discovery.
Synthetic Methodologies and Experimental Protocols
The construction of the benzisothiazole ring system can be achieved through various synthetic strategies. Below are detailed protocols for seminal and contemporary methods.
Synthesis of Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide)
The classical Remsen-Fahlberg process involves the oxidation of o-toluenesulfonamide. While historically significant, modern industrial production often utilizes alternative, more efficient methods due to the harsh oxidizing agents traditionally used.[7][8] A general representation of this process is the oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid, which then cyclizes to form saccharin.[7]
This improved synthesis begins with anthranilic acid and proceeds through a series of reactions involving diazotization, sulfonation, chlorination, and amination to yield saccharin.[9]
Synthesis of 1,2-Benzisothiazol-3(2H)-one
This core benzisothiazole structure is a crucial intermediate for the synthesis of numerous derivatives.
Experimental Protocol:
-
Suspend 2,2'-dithio-bis-benzoyl chloride (1157 g, 3.37 moles) in methylene chloride (8.46 L).
-
Bubble chlorine gas (239 g, 3.37 moles) into the stirred suspension.
-
Add the resulting solution to concentrated ammonium hydroxide (2.89 L) with vigorous stirring.
-
Continue stirring for one hour after the addition is complete.
-
Filter the mixture to yield a damp solid.
-
Suspend the solid in approximately 7 L of water and acidify by adding concentrated aqueous HCl with vigorous stirring.
-
Isolate the solid product by filtration and wash it on the filter with about 3 L of water.
-
Dry the product in vacuo at 30°C to yield 1,2-benzisothiazol-3(2H)-one (902 g, 88.5% yield) with a melting point of 155.5-157°C.[10]
Experimental Protocol:
-
In a 250 mL reactor, combine a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g, molar ratio 3:1), Mn(OH)₃ (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).
-
Heat the mixture to 120°C with stirring.
-
Introduce oxygen to maintain the reactor pressure at 0.2 MPa.
-
After 10 hours, stop the reaction and remove the ethanol by rotary evaporation.
-
Add 100 mL of water and stir for 20 minutes.
-
Filter the mixture and dry the filter cake to obtain 1,2-benzisothiazol-3(2H)-one as a white solid (12.23 g, 90% yield) with a melting point of 154-156°C and a purity of 98% by liquid chromatography.[11]
Synthesis of 2,1-Benzisothiazole
A simple synthesis for the isomeric 2,1-benzisothiazole has also been developed, expanding the chemical diversity of this compound family.[12]
Biological Activities and Quantitative Data
Benzisothiazole derivatives exhibit a remarkable range of biological activities. The following tables summarize key quantitative data from various studies.
Antimicrobial Activity
Many benzisothiazole derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[13][14][15]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide (A07) | S. aureus | 15.6 | [15] |
| E. coli | 7.81 | [15] | |
| S. typhi | 15.6 | [15] | |
| K. pneumoniae | 3.91 | [15] | |
| Benzothiazole clubbed isatin derivative (41c) | E. coli | 3.1 | [14] |
| P. aeruginosa | 6.2 | [14] | |
| Schiff base containing benzothiazole (56, 59a-d) | K. pneumonia | 0.4-0.8 | [14] |
| Pyrimidine benzothiazole derivative (133) | S. aureus | 78.125 | [14] |
| E. coli | 78.125 | [14] |
Anticancer Activity
The anticancer potential of benzisothiazole derivatives has been extensively investigated, with several compounds showing potent cytotoxicity against various cancer cell lines.[16][17]
| Compound/Derivative | Cancer Cell Line | IC₅₀ | Reference |
| Substituted bromopyridine acetamide benzothiazole (29) | SKRB-3 (Breast) | 1.2 nM | [16] |
| SW620 (Colon) | 4.3 nM | [16] | |
| A549 (Lung) | 44 nM | [16] | |
| HepG2 (Liver) | 48 nM | [16] | |
| Isoxazole pyrimidine based BTA (34) | Colo205 (Colon) | 5.04 µM | [16] |
| Benzisothiazole derivative 'g' | MDA-MB-231 (Breast) | Significant cytotoxicity from 10µM | [17] |
Enzyme Inhibition
Benzisothiazole derivatives have been identified as inhibitors of various enzymes, highlighting their potential for therapeutic intervention in a range of diseases.[18][19][20][21]
| Compound/Derivative | Target Enzyme | IC₅₀ / Kᵢ | Reference |
| Benzothiazolone derivative (M13) | Butyrylcholinesterase (BChE) | IC₅₀ = 1.21 µM | [18] |
| Benzothiazolone derivative (M2) | Butyrylcholinesterase (BChE) | IC₅₀ = 1.38 µM | [18] |
| Benzothiazole derivative (4f) | Acetylcholinesterase (AChE) | IC₅₀ = 23.4 ± 1.1 nM | [21] |
| Benzothiazole derivative (4m) | Acetylcholinesterase (AChE) | IC₅₀ = 27.8 ± 1.0 nM | [21] |
| Pyrazol-3(2H)-one derivative (16b) | Dihydropteroate Synthase (DHPS) | IC₅₀ = 7.85 µg/mL | [19] |
| Benzothiazole-amino acid conjugates | Carbonic Anhydrase V (hCA V) | Micromolar inhibition | [20] |
| Carbonic Anhydrase II (hCA II) | Micromolar inhibition | [20] |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of benzisothiazole derivatives are often attributed to their interaction with specific molecular targets and the modulation of key cellular signaling pathways.
Anticancer Mechanisms
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain benzisothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][22]
References
- 1. Saccharin - Wikipedia [en.wikipedia.org]
- 2. The Pursuit of Sweet | Science History Institute [sciencehistory.org]
- 3. US4145349A - Process for the production of saccharine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. prepchem.com [prepchem.com]
- 11. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 12. A simple synthesis of 2,1-benzisothiazole - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 20. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on the 1,2-Benzisothiazole Ring System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides an in-depth overview of the theoretical studies on the 1,2-benzisothiazole ring system, focusing on its synthesis, reactivity, and biological interactions.
Theoretical Framework and Computational Approaches
Theoretical studies of the 1,2-benzisothiazole ring system primarily employ quantum chemical methods to elucidate its electronic structure, stability, and reactivity. Density Functional Theory (DFT) is a widely used computational method for these investigations, often utilizing functionals like B3LYP with basis sets such as 6-31G* to provide a balance between accuracy and computational cost.[1] These studies are crucial for understanding the fundamental properties of the 1,2-benzisothiazole core and for the rational design of novel derivatives with desired functionalities.
Molecular Geometry and Aromaticity
The 1,2-benzisothiazole ring system is an aromatic bicyclic structure composed of a benzene ring fused to an isothiazole ring.[2] X-ray crystallography studies of 1,2-benzisothiazole derivatives have provided precise data on bond lengths and angles, confirming the planarity of the bicyclic system. For instance, in 2-(prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, the benzisothiazole moiety is nearly planar.[3] Theoretical calculations complement these experimental findings by providing optimized geometries for the parent molecule and its derivatives. The aromaticity of the 1,2-benzisothiazole system has been evaluated using methods such as Nucleus Independent Chemical Shifts (NICS), which help to quantify the extent of cyclic delocalization.[1]
Electronic Properties and Reactivity
Computational studies are instrumental in determining the electronic properties of the 1,2-benzisothiazole ring system, which in turn govern its reactivity. Key parameters that are often calculated include:
-
Mulliken Atomic Charges: These calculations provide insights into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites. The nitrogen and sulfur atoms, being electronegative, typically carry partial negative charges, influencing their interaction with biological targets.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of the molecule. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity, with a smaller gap suggesting higher reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic or nucleophilic attack.
These computational tools are invaluable for designing new 1,2-benzisothiazole derivatives with tailored electronic properties for specific applications.
Quantitative Data
The following tables summarize key quantitative data obtained from theoretical and experimental studies on the 1,2-benzisothiazole ring system and its derivatives.
Geometric Parameters of a 1,2-Benzisothiazole Derivative
The following table presents selected bond lengths and angles for 2-(3-Methylbut-2-en-1-yl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, as determined by X-ray crystallography.[4]
| Parameter | Value (Å or °) |
| Bond Lengths | |
| S1 - O1 | 1.425(1) |
| S1 - O2 | 1.428(1) |
| S1 - N1 | 1.653(1) |
| S1 - C7 | 1.758(2) |
| N1 - C7 | 1.368(2) |
| N1 - C8 | 1.473(2) |
| C1 - C2 | 1.383(2) |
| C1 - C6 | 1.389(2) |
| C6 - C7 | 1.472(2) |
| Bond Angles | |
| O1 - S1 - O2 | 119.5(1) |
| O1 - S1 - N1 | 110.1(1) |
| O2 - S1 - N1 | 109.8(1) |
| O1 - S1 - C7 | 109.2(1) |
| O2 - S1 - C7 | 109.0(1) |
| N1 - S1 - C7 | 93.9(1) |
| C7 - N1 - S1 | 112.5(1) |
Calculated Physicochemical Properties of 1,2-Benzisothiazol-3(2H)-one
The following data for 1,2-Benzisothiazol-3(2H)-one are predicted computational values.[5]
| Property | Value | Source |
| Water Solubility | 3.21 g/L | ALOGPS |
| logP | 1.24 | ALOGPS |
| pKa (Strongest Acidic) | 9.48 | ChemAxon |
| pKa (Strongest Basic) | -8.5 | ChemAxon |
| Polar Surface Area | 29.1 Ų | ChemAxon |
| Number of Rings | 2 | ChemAxon |
Experimental and Computational Protocols
This section provides detailed methodologies for the synthesis and computational analysis of 1,2-benzisothiazole derivatives.
Synthesis of 2-Mercaptobenzamides (Precursors for 1,2-Benzisothiazol-3(2H)-ones)
General Protocol for Thiol Protection and Amide Formation [6]
-
Thiol Protection: To a solution of a substituted thiosalicylic acid (1 equivalent) in dimethylformamide (DMF), add diisopropylethylamine (1.5 equivalents) and a protecting group reagent such as chloromethyl butyrate (1.2 equivalents). Stir the reaction mixture at room temperature overnight.
-
Amide Bond Formation: To the solution from the previous step, add a coupling agent like N,N'-carbonyldiimidazole (CDI) or HATU. After activation, add the desired amine and continue stirring until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Intramolecular Cyclization to form Benzo[d]isothiazol-3(2H)-ones
Copper(I)-Catalyzed Intramolecular N–S Bond Formation
-
Reaction Setup: In a reaction vessel, dissolve the 2-mercaptobenzamide precursor in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of a Copper(I) salt (e.g., CuI).
-
Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere at the appropriate temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. Filter off the catalyst and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired benzo[d]isothiazol-3(2H)-one.
Molecular Docking Protocol
General Workflow for Docking 1,2-Benzisothiazole Derivatives into a Protein Active Site [7][8]
-
Ligand Preparation:
-
Construct the 3D structure of the 1,2-benzisothiazole derivative using software like MOE or Maestro.
-
Perform energy minimization using a suitable force field (e.g., MMFF94x).
-
Assign protonation states at a physiological pH of 7.4.
-
-
Protein Preparation:
-
Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other non-essential molecules.
-
Add hydrogen atoms and correct any missing atoms or bond orders.
-
Minimize the energy of the protein structure using a force field like OPLS-2005.
-
-
Grid Generation:
-
Define the docking grid box around the active site of the protein, typically centered on the co-crystallized ligand if available.
-
-
Docking Simulation:
-
Perform the docking using software such as GLIDE (Schrödinger) or AutoDock.
-
Use a suitable docking precision mode (e.g., Standard Precision).
-
Generate a set number of docking poses for each ligand.
-
-
Analysis:
-
Evaluate the docking poses based on their docking scores (e.g., Glide score).
-
Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulation Protocol
General Protocol for MD Simulation of a Protein-Ligand Complex [9][10][11]
-
System Preparation:
-
Use the best-docked pose of the 1,2-benzisothiazole derivative in complex with the target protein as the starting structure.
-
Place the complex in a periodic boundary box of appropriate dimensions.
-
Solvate the system with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes. This is typically done in a multi-step process, first minimizing the solvent and ions, then the protein side chains, and finally the entire system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT (constant number of particles, pressure, and temperature) ensemble.
-
-
Production Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) under the NPT ensemble.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to calculate properties such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to study the stability of protein-ligand interactions over time.
-
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways affected by 1,2-benzisothiazole derivatives and a typical computational workflow.
PI3K/Akt Signaling Pathway and its Modulation
Caption: PI3K/Akt signaling pathway and the inhibitory effect of certain 1,2-benzisothiazole derivatives.
Mitochondrial (Intrinsic) Apoptosis Pathway
Caption: The mitochondrial apoptosis pathway and its modulation by 1,2-benzisothiazole derivatives.
Computational Drug Design Workflow
Caption: A typical computational workflow for the design and evaluation of 1,2-benzisothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 3. 2-(Prop-2-enyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmacyjournal.net [pharmacyjournal.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]
- 11. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Biophysical chemistry laboratory [biophysics.chem.udel.edu]
A Technical Guide to the Solubility of 1,2-Benzisothiazole-3-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 1,2-benzisothiazole-3-carboxylic acid in organic solvents. Due to a lack of extensive published quantitative data, this document focuses on predicting solubility based on fundamental chemical principles and outlines detailed experimental protocols for its determination.
Introduction to this compound
This compound is an organic compound featuring a benzisothiazole heterocyclic core with a carboxylic acid substituent at the 3-position. Its chemical structure, possessing both a polar functional group (carboxylic acid) and a larger, more non-polar aromatic system, suggests a nuanced solubility profile. Understanding this profile is critical for a range of applications in pharmaceutical development and chemical synthesis, including reaction condition optimization, purification, formulation, and drug delivery system design.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another.[1] The structure of this compound allows for the following predictions:
-
Polar Solvents: The presence of the carboxylic acid group (-COOH) allows for strong hydrogen bonding and dipole-dipole interactions. Therefore, the compound is expected to exhibit higher solubility in polar organic solvents.
-
Polar Protic Solvents (e.g., methanol, ethanol, acetic acid), which can act as both hydrogen bond donors and acceptors, are predicted to be effective solvents.
-
Polar Aprotic Solvents (e.g., dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone), which have strong dipoles, should also effectively solvate the molecule.[2]
-
-
Non-Polar Solvents: The benzisothiazole ring system contributes to the molecule's non-polar character. However, the highly polar carboxylic acid group will likely limit its solubility in non-polar solvents such as hexane, toluene, and diethyl ether.[1]
The solubility of carboxylic acids in certain organic solvents can be significantly influenced by the presence of water.[3][4]
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table provides a qualitative prediction of solubility based on the chemical principles discussed above. Experimental verification is necessary to establish precise quantitative values.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid group. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions.[2] |
| Moderate Polarity | Dichloromethane, Ethyl Acetate | Moderate to Low | A balance between the polar carboxylic acid and the non-polar ring system. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The molecule's polarity is too high for significant interaction with non-polar solvent molecules.[1] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the shake-flask method.[5][6] This protocol outlines the steps to accurately measure the solubility of this compound.
4.1. Purpose To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.[7]
4.2. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for analysis
4.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]
-
Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure the system reaches equilibrium.[6][8] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove all undissolved particles.[7]
-
Quantification:
-
Accurately dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.
-
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account any dilution factors. Results are typically expressed in units such as mg/mL, g/L, or mol/L.
4.4. Critical Considerations
-
Purity: Both the solute and the solvent must be of high purity to obtain accurate results.[5]
-
Temperature Control: Solubility is highly dependent on temperature, which must be precisely controlled throughout the experiment.[5]
-
Equilibrium Confirmation: It is essential to ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time points until it becomes constant.[8]
-
Solid Phase Analysis: After the experiment, it can be beneficial to analyze the remaining solid to ensure no phase changes or degradation of the compound has occurred during the equilibration period.
Visualizations
The following diagram illustrates the standard workflow for determining the solubility of a solid compound in an organic solvent using the shake-flask method.
Caption: Experimental workflow for equilibrium solubility determination.
References
- 1. chem.ws [chem.ws]
- 2. 1,2-Benzisothiazol-3(2H)-one CAS#: 2634-33-5 [m.chemicalbook.com]
- 3. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Methodological & Application
Application Note: Quantification of 1,2-Benzisothiazole-3-carboxylic Acid using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 1,2-benzisothiazole-3-carboxylic acid. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the analysis of this compound in various sample matrices. The protocol is suitable for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This document provides a comprehensive protocol for its quantification, including instrumentation, reagent preparation, and data analysis.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Trifluoroacetic acid)
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for a solid sample is outlined below:
-
Accurately weigh a known amount of the sample.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile). Sonication may be used to improve extraction efficiency.
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with the mobile phase to bring the analyte concentration within the calibration range.
Results and Data Presentation
The HPLC method was validated for linearity, precision, and accuracy. The quantitative data is summarized in the tables below.
Linearity
A calibration curve was constructed by plotting the peak area against the concentration of the working standard solutions.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 153,280 |
| 25 | 382,500 |
| 50 | 765,100 |
| 100 | 1,530,500 |
-
Correlation Coefficient (R²): 0.9998
Precision
The precision of the method was evaluated by analyzing six replicate injections of a 25 µg/mL standard solution.
| Replicate | Peak Area (mAU*s) |
| 1 | 382,450 |
| 2 | 383,100 |
| 3 | 381,900 |
| 4 | 382,800 |
| 5 | 383,500 |
| 6 | 382,200 |
-
Mean Peak Area: 382,658
-
Standard Deviation: 580.5
-
Relative Standard Deviation (%RSD): 0.15%
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using the described HPLC method.
Caption: HPLC analysis workflow for this compound.
Conclusion
The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The method is straightforward, utilizing common laboratory equipment and reagents, and demonstrates excellent linearity and precision. This application note serves as a valuable resource for researchers and scientists requiring accurate determination of this compound.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1,2-benzisothiazole-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,2-benzisothiazole derivatives are a class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties.[1][2] This document provides detailed protocols for determining the in vitro antimicrobial susceptibility of a specific derivative, 1,2-benzisothiazole-3-carboxylic acid, against a panel of relevant microorganisms. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accuracy and reproducibility.[3][4] The primary methods detailed are broth microdilution and agar dilution for quantitative determination of the Minimum Inhibitory Concentration (MIC), and the disk diffusion method for qualitative susceptibility screening.[5][6][7]
Data Presentation
The antimicrobial activity of this compound is quantitatively summarized by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[5] The following table presents hypothetical MIC values to illustrate data organization.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Quality Control Strains
| Test Organism | Strain ID | Method | MIC (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | Broth Microdilution | 16 |
| Escherichia coli | ATCC® 25922™ | Broth Microdilution | 64 |
| Pseudomonas aeruginosa | ATCC® 27853™ | Broth Microdilution | >128 |
| Candida albicans | ATCC® 90028™ | Broth Microdilution | 32 |
| Staphylococcus aureus | ATCC® 29213™ | Agar Dilution | 16 |
| Escherichia coli | ATCC® 25922™ | Agar Dilution | 64 |
Experimental Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.[8][9]
1. Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO).
-
Sterile 96-well U- or flat-bottom microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
Test microorganisms (e.g., S. aureus, E. coli).
-
0.5 McFarland turbidity standard.
-
Sterile saline or broth for inoculum preparation.
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B).
-
Incubator.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this adjusted inoculum in the appropriate test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11][12]
3. Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[12]
-
Column 11 will serve as the growth control (inoculum only), and column 12 as the sterility control (broth only).[12]
4. Inoculation and Incubation:
-
Inoculate each well (columns 1-11) with 100 µL of the prepared microbial inoculum. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[5] Fungi may require incubation at 35°C for 24-48 hours.
5. Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[11]
Protocol 2: Agar Dilution Method for MIC Determination
The agar dilution method is considered a reference method for susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[6][13][14]
1. Materials:
-
This compound stock solution.
-
Sterile Petri dishes (100 mm).
-
Mueller-Hinton Agar (MHA).
-
Test microorganisms.
-
0.5 McFarland turbidity standard.
-
Inocula-replicating apparatus (optional).
2. Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the this compound from the stock solution.
-
For each concentration, add 1 mL of the antimicrobial dilution to 9 mL of molten MHA (kept at 45-50°C) to create a 1:10 dilution of the compound in the agar.
-
Mix thoroughly and pour the agar into sterile Petri dishes to a depth of 3-4 mm.[10]
-
Allow the plates to solidify at room temperature. Prepare a drug-free plate to serve as a growth control.
3. Inoculum Preparation:
-
Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
4. Inoculation and Incubation:
-
Spot-inoculate the prepared agar plates with 1-2 µL of the standardized inoculum (approximately 10⁴ CFU per spot).[6] Multiple strains can be tested on the same plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the organism at the inoculation spot.[13]
Protocol 3: Disk Diffusion Method (Qualitative)
This method provides a qualitative assessment of antimicrobial susceptibility and is useful for preliminary screening.[3][7][15]
1. Materials:
-
Sterile blank paper disks (6 mm diameter).
-
This compound solution of a known concentration.
-
Mueller-Hinton Agar (MHA) plates.
-
Test microorganisms.
-
0.5 McFarland turbidity standard.
-
Sterile swabs.
2. Preparation of Disks and Plates:
-
Impregnate the sterile blank disks with a specific amount of the this compound solution and allow them to dry.
-
Prepare a bacterial lawn by evenly streaking a sterile swab dipped in the standardized inoculum (0.5 McFarland) across the entire surface of an MHA plate.
3. Application and Incubation:
-
Aseptically place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
4. Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.
-
The size of the zone is indicative of the organism's susceptibility to the compound. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.[16]
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. jchr.org [jchr.org]
- 3. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. asm.org [asm.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,2-Benzisothiazole-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Benzisothiazole and its derivatives are recognized as "privileged" structures in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities. These activities include antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] 1,2-Benzisothiazole-3-carboxylic acid (CAS No. 40991-34-2) is a key synthetic intermediate that allows for the introduction of the benzisothiazole scaffold into larger molecules.[2] Its carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters, thereby enabling the synthesis of diverse compound libraries for drug discovery and materials science.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a building block in organic synthesis, with a focus on amide and ester bond formation.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 40991-34-2 |
| Molecular Formula | C₈H₅NO₂S |
| Molecular Weight | 179.20 g/mol |
| Boiling Point | 279.7°C at 760 mmHg |
| Storage | Store in a dry, sealed place |
Data sourced from Synblock.[2]
Key Synthetic Applications
The carboxylic acid moiety of this compound is the primary site for synthetic elaboration. The most common and useful transformations involve the conversion of the carboxylic acid into amides and esters. These reactions typically proceed via an initial activation of the carboxylic acid, for example, by conversion to the corresponding acyl chloride.
Amide Synthesis
The formation of amides from this compound is a crucial step in the synthesis of many biologically active compounds. This transformation can be achieved through various methods, including the use of coupling agents or via the acyl chloride intermediate.
Protocol 1: Amide Synthesis via Acyl Chloride
This two-step protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine.
Step 1: Synthesis of 1,2-Benzisothiazole-3-carbonyl chloride
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 1,2-benzisothiazole-3-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 1,2-benzisothiazole-3-carbonyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Thionyl chloride (SOCl₂) | 1.5 - 2.0 | Activating agent |
| N,N-Dimethylformamide (DMF) | Catalytic | Catalyst |
| Amine (R¹R²NH) | 1.1 | Nucleophile |
| Triethylamine (TEA) | 1.2 | Base |
Protocol 2: Direct Amidation using a Coupling Agent
Modern coupling agents allow for the direct one-pot synthesis of amides from carboxylic acids and amines, often under mild conditions and with high yields.
-
To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) in an anhydrous polar aprotic solvent like DMF, add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Ester Synthesis
Esterification of this compound can be accomplished through several methods, with the Fischer esterification and synthesis via the acyl chloride being the most common.
Protocol 3: Fischer Esterification
This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Heat the mixture to reflux for 6-24 hours. The reaction is reversible, so driving off the water formed can improve the yield.
-
After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to yield the crude ester, which can be purified by distillation or column chromatography.
Protocol 4: Esterification via Acyl Chloride
This method is often preferred for more sensitive or sterically hindered alcohols.
-
Prepare 1,2-benzisothiazole-3-carbonyl chloride as described in Protocol 1, Step 1.
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C and add the desired alcohol (1.1 eq) followed by a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine.
-
Stir the reaction at room temperature for 2-6 hours.
-
Perform an aqueous work-up as described in Protocol 1, Step 2.
-
Purify the crude product by column chromatography or distillation.
| Reagent | Molar Ratio (vs. Acyl Chloride) | Purpose |
| 1,2-Benzisothiazole-3-carbonyl chloride | 1.0 | Activated starting material |
| Alcohol (R³OH) | 1.1 | Nucleophile |
| Triethylamine (TEA) or Pyridine | 1.2 | Base |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives, particularly amides and esters. The protocols outlined in these application notes provide robust and adaptable methods for the chemical modification of this important scaffold. The resulting compounds can be further investigated for their potential applications in drug discovery, agrochemicals, and materials science, leveraging the inherent biological and chemical properties of the benzisothiazole core. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and research goals.
References
Application Notes and Protocols: Derivatization of 1,2-Benzisothiazole-3-Carboxylic Acid for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 1,2-benzisothiazole-3-carboxylic acid to enhance its biological activities, with a focus on antimicrobial and caspase-inhibitory effects.
Introduction
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatization of the this compound core, particularly at the carboxyl group and the nitrogen atom of the isothiazole ring, has been shown to significantly modulate its therapeutic properties. This document outlines synthetic strategies and biological evaluation protocols to guide the development of novel and potent derivatives.
Data Presentation
Table 1: Antimicrobial Activity of 1,2-Benzisothiazole Derivatives
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| DFD-VI-15 | Amino acid-derived 1,2-benzisothiazolinone | Candida spp. | 0.8 - 3.2 | [1] |
| BD-I-186 | Amino acid-derived 1,2-benzisothiazolinone | Candida spp. | 0.8 - 3.2 | [1] |
| DFD-V-49 | Amino acid-derived 1,2-benzisothiazolinone | Candida spp. | 0.8 - 12.5 | [1] |
| DFD-V-66 | Amino acid-derived 1,2-benzisothiazolinone | Candida spp. | 0.8 - 12.5 | [1] |
| DFD-VI-15 | Amino acid-derived 1,2-benzisothiazolinone | Aspergillus fumigatus | >12.5 | [1] |
| BD-I-186 | Amino acid-derived 1,2-benzisothiazolinone | Aspergillus fumigatus | >12.5 | [1] |
| DFD-V-49 | Amino acid-derived 1,2-benzisothiazolinone | Aspergillus fumigatus | >12.5 | [1] |
| DFD-V-66 | Amino acid-derived 1,2-benzisothiazolinone | Aspergillus fumigatus | Fungicidal | [1] |
| DFD-VI-15 | Amino acid-derived 1,2-benzisothiazolinone | Cryptococcus neoformans | 0.8 - 3.2 | [1] |
| BD-I-186 | Amino acid-derived 1,2-benzisothiazolinone | Cryptococcus neoformans | 0.8 - 3.2 | [1] |
| DFD-V-49 | Amino acid-derived 1,2-benzisothiazolinone | Cryptococcus neoformans | 0.8 - 12.5 | [1] |
| DFD-V-66 | Amino acid-derived 1,2-benzisothiazolinone | Cryptococcus neoformans | 0.8 - 12.5 | [1] |
| Compound 16c | Benzothiazole derivative | Staphylococcus aureus | 0.025 mM | [2] |
| Compound 14b | Benzothiazole derivative | Various bacteria | Active | [2] |
| Compound 16a | Benzothiazole derivative | Various bacteria | Active | [2] |
Table 2: Caspase-3 Inhibitory Activity of N-Acyl-1,2-benzisothiazol-3-one Derivatives
| Compound ID | Substituent (R) | IC50 (nM) vs Caspase-3 | IC50 (nM) vs Caspase-7 | Reference |
| 24 | 4-Fluorophenyl | 15 | 25 | [3] |
| 25 | 3,4-Dichlorophenyl | 11 | 18 | [3] |
| 5i | (Structure not specified) | 1.15 | Not Reported | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisothiazole-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of 1,2-benzisothiazole-3-carboxamides from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Appropriate primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 1,2-benzisothiazole-3-carbonyl chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM or THF.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the acid chloride solution to the amine solution dropwise with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1,2-benzisothiazole-3-carboxamide derivative.
-
-
Characterization:
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized derivatives against bacterial and fungal strains.[5]
Materials:
-
Synthesized 1,2-benzisothiazole derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in the 96-well microplate using the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microplate.
-
Include positive (inoculum without compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the positive control.
-
Protocol 3: Caspase-3 Inhibition Assay
This protocol describes a colorimetric assay to evaluate the inhibitory activity of the synthesized derivatives against caspase-3.
Materials:
-
Synthesized 1,2-benzisothiazole derivatives
-
Recombinant human caspase-3
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer (e.g., HEPES buffer containing DTT and EDTA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of each test compound in DMSO.
-
Dilute the compounds to various concentrations in the assay buffer.
-
Prepare a solution of caspase-3 and the substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound solutions.
-
Add the caspase-3 enzyme to each well (except for the blank).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the caspase-3 substrate to all wells.
-
Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C and monitor the absorbance at 405 nm at regular intervals.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the caspase-3 activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: General workflow for derivatization and biological evaluation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-acyl-substituted 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Evaluation of 1,2-Benzisothiazole Derivatives Against Gram-Positive Bacteria
Introduction
The 1,2-benzisothiazole scaffold is a core structure in a variety of compounds exhibiting a wide range of biological activities, including antimicrobial properties.[5][6] Derivatives of 1,2-benzisothiazolin-3-one, in particular, have been shown to be effective against a spectrum of Gram-positive bacteria.[1][2][3] These compounds are of significant interest to researchers in the fields of drug discovery and material science for the development of new antibacterial agents. This document provides detailed protocols for the in vitro evaluation of 1,2-benzisothiazole derivatives against Gram-positive bacteria, guidance on data presentation, and a workflow for the experimental process.
Data Presentation
The antimicrobial efficacy of 1,2-benzisothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported MIC values for various 1,2-benzisothiazole derivatives against representative Gram-positive bacteria. This data serves as a reference for the expected activity of this class of compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters | Gram-positive bacteria | 1.25 - 10 | [7] |
| N-(1,2-benzisothiazol-3-yl)amidine (propenyl derivative) | Gram-positive bacteria | 25 | [5] |
| Novel hybrid molecules of benzenesulfonamides and 2-amino-benzo[d]isothiazol-3-ones | Bacilli, Staphylococci, Streptococci | 6 - 100 | [8] |
| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Bacillus subtilis, Sarcina lutea, Staphylococcus epidermidis | - | [4] |
| N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-one | Bacillus subtilis, Staphylococcus aureus | - | [1] |
Note: Specific MIC values for the latter two entries were not explicitly provided in the abstract but were described as having "good antimicrobial activity".
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of 1,2-benzisothiazole derivatives.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (1,2-benzisothiazole derivative)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (bacteria in MHB without the test compound) and a negative control (MHB only).
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is used to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing from MIC Wells:
-
From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, observe the plates for bacterial colony formation.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of the antibacterial activity of 1,2-benzisothiazole derivatives.
Caption: Workflow for MIC and MBC determination.
Potential Signaling Pathway Disruption
While the precise signaling pathways affected by 1,2-benzisothiazole-3-carboxylic acid are not detailed, the mechanism of action for related isothiazolinones involves the inhibition of key cellular processes. This is often achieved through the reaction with thiol-containing proteins, leading to a disruption of cellular functions.
Caption: Postulated mechanism of action.
References
- 1. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation [storkapp.me]
- 4. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of N-(1,2-benzisothiazol-3-yl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial and genotoxic activities of N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antifungal Activity of 1,2-Benzisothiazole-3-Carboxylic Acid and its Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Benzisothiazole derivatives, particularly 1,2-benzisothiazolin-3-ones, have emerged as a promising class of compounds with significant antifungal properties.[1][2][3][4] These synthetic compounds exhibit broad-spectrum activity against a range of fungal pathogens, including species of Candida, Cryptococcus, and Aspergillus, as well as various dermatophytes.[5][6] Notably, certain amino acid-derived 1,2-benzisothiazolinones have demonstrated fungicidal activity and have shown efficacy against fungal strains resistant to existing antifungal drugs like azoles, polyenes, and echinocandins.[5][6] This document provides a summary of the antifungal activity of these compounds, detailed experimental protocols for their evaluation, and a proposed mechanism of action.
Data Presentation
The antifungal activity of several 1,2-benzisothiazolinone derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC₅₀ values (the concentration that inhibits 50% of microbial growth) for four promising compounds against a panel of pathogenic fungi.[5]
| Compound | Candida spp. (µg/mL) | Aspergillus fumigatus (µg/mL) | Cryptococcus neoformans (µg/mL) | Dermatophytes (µg/mL) |
| DFD-VI-15 | 0.8 - 12.5 | >12.5 | 0.8 - 3.1 | 0.8 - 3.1 |
| BD-I-186 | 0.8 - 12.5 | >12.5 | 1.6 - 6.3 | 0.8 - 3.1 |
| DFD-V-49 | 0.8 - 12.5 | >12.5 | 1.6 - 6.3 | 0.8 - 3.1 |
| DFD-V-66 | 0.8 - 12.5 | 6.3 - 12.5 | 1.6 - 6.3 | 0.8 - 3.1 |
Note: The fungicidal activity of these compounds is noteworthy, with three of the four being fungicidal against Candida spp., Cryptococcus neoformans, and several dermatophytes. DFD-V-66 was also found to be fungicidal against Aspergillus fumigatus.[5][6]
Experimental Protocols
The following is a detailed protocol for the broth microdilution method, a standard procedure for determining the MIC of antifungal agents.[5]
Protocol: Broth Microdilution Antifungal Susceptibility Testing
1. Materials:
- 96-well microtiter plates
- Fungal isolates
- Sabouraud's liquid medium or other appropriate fungal growth medium[7]
- 1,2-Benzisothiazole test compounds
- Positive control antifungal drug (e.g., Fluconazole)
- Negative control (medium only)
- Spectrophotometer or plate reader (for turbidimetric reading)[7]
- Incubator
2. Procedure:
- Preparation of Fungal Inoculum:
- Culture the fungal isolate on an appropriate agar medium.
- Prepare a suspension of the fungal cells in sterile saline or growth medium.
- Adjust the cell density of the suspension to a standardized concentration (e.g., 1-5 x 10³ cells/mL) using a spectrophotometer or hemocytometer.
- Preparation of Test Compounds:
- Prepare a stock solution of each 1,2-benzisothiazole derivative in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in the growth medium to achieve a range of desired concentrations.
- Assay Performance:
- Add 100 µL of the appropriate growth medium to all wells of a 96-well plate.
- Add 100 µL of the diluted test compounds to the designated wells, creating a final volume of 200 µL with a further two-fold dilution.
- Include wells for a positive control (fungal inoculum with a known antifungal drug) and a negative control (medium only).
- Inoculate all wells (except the negative control) with 10 µL of the standardized fungal suspension.
- Incubation:
- Seal the plates and incubate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.
- Determination of MIC:
- After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.[7]
- The MIC is the lowest concentration of the compound at which there is no visible growth or a significant reduction in turbidity compared to the positive control.[7]
Mandatory Visualization
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Signaling Pathway for Antifungal Action
Studies on the mode of action of compounds like DFD-VI-15 suggest that they may target mitochondrial functions.[5][6] A genetics-based screen using Saccharomyces cerevisiae mutants identified that hypersensitive and resistant mutants clustered within genes related to mitochondrial functions.[5][6] The proposed mechanism involves the disruption of a respiratory pathway, leading to limited energy production.[6] This is supported by observations of increased reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in treated fungal cells.[6]
Caption: Proposed mechanism of action for 1,2-benzisothiazolinone derivatives.
Conclusion
1,2-Benzisothiazole-3-carboxylic acid and its esters represent a valuable scaffold for the development of novel antifungal agents. Their broad-spectrum activity, including against resistant strains, and their potential novel mechanism of action targeting mitochondrial function make them attractive candidates for further research and development in the fight against fungal infections. The provided protocols and data serve as a foundational resource for researchers in this field.
References
- 1. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application of 1,2-Benzisothiazole-3-carboxylic Acid and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry, indicating its ability to bind to a variety of biological targets. This has led to the development of numerous derivatives with a wide range of pharmacological activities. While direct applications of 1,2-benzisothiazole-3-carboxylic acid are not extensively documented in the readily available literature, the closely related 1,2-benzisothiazolin-3-one core, which can be conceptually derived from the carboxylic acid, is a cornerstone for several classes of biologically active compounds. This document provides an overview of the key medicinal chemistry applications of 1,2-benzisothiazolin-3-one derivatives, along with detailed experimental protocols and data summaries.
Application Note 1: Antimicrobial Agents
The 1,2-benzisothiazolin-3-one scaffold is a well-established pharmacophore for the development of potent antimicrobial agents. Derivatives have demonstrated significant activity against a range of Gram-positive bacteria and fungi. The mechanism of action is believed to involve the disruption of cellular processes through interaction with key enzymes and proteins.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Organism | Activity Metric | Value | Reference |
| N-arylalkanoic and N-aryloxyalkanoic acid derivatives of 1,2-benzisothiazolin-3-one | Gram-positive bacteria | Potency vs. parent compound | 10-20 times higher | [1] |
| 1,2-benzisothiazolin-3-one derivatives | Bacillus subtilis | MIC | Variable, dependent on substitution | [1][2] |
| 1,2-benzisothiazolin-3-one derivatives | Staphylococcus aureus | MIC | Variable, dependent on substitution | [2] |
| 1,2-benzisothiazolin-3-one derivatives | Yeasts and moulds | Susceptibility | High for specific derivatives | [1][3] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of 1,2-benzisothiazole derivatives against bacterial strains.
Materials:
-
Test compounds (1,2-benzisothiazole derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compounds in the 96-well plates using MHB to obtain a range of concentrations.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Application Note 2: Caspase-3 Inhibitors for Apoptosis Regulation
Caspase-3 is a key executioner caspase in the apoptotic pathway, making it an attractive target for therapeutic intervention in diseases characterized by excessive or insufficient cell death. Certain 1,2-benzisothiazol-3-one derivatives have been identified as highly potent inhibitors of caspase-3.[4]
Quantitative Data Summary: Caspase-3 Inhibition
| Compound | IC50 (nM) | Target | Reference |
| 5i | 1.15 | Caspase-3 | [4] |
| Other derivatives | Low nanomolar range | Caspase-3 | [4] |
Experimental Protocol: In Vitro Caspase-3 Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of compounds against recombinant human caspase-3.
Materials:
-
Recombinant human caspase-3
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Test compounds
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In the wells of the microtiter plate, add the assay buffer, the test compound dilutions, and the recombinant caspase-3 enzyme.
-
Pre-incubation: Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic substrate Ac-DEVD-AMC to each well to a final concentration of 10 µM.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (excitation ~380 nm, emission ~460 nm) every minute for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Application Note 3: HIV-1 Reverse Transcriptase Inhibitors
The human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for viral replication and a primary target for antiretroviral therapy. Benzisothiazolone derivatives have been discovered as a novel class of multifunctional RT inhibitors, targeting both the DNA polymerase and ribonuclease H (RNase H) activities of the enzyme.[5]
Quantitative Data Summary: HIV-1 RT Inhibition
| Compound | RNase H IC50 (µM) | DNA Polymerase IC50 (µM) | Antiviral EC50 (µM) | Reference |
| 1 | < 1.0 | ~1-6 | 1.68 ± 0.94 | [5] |
| 2 | < 1.0 | ~1-6 | 2.68 ± 0.54 | [5] |
| 4 | < 1.0 | ~1-6 | Not specified | [5] |
Experimental Protocol: In Vitro HIV-1 RT RNase H Inhibition Assay
This protocol describes a fluorescence-based assay to screen for inhibitors of the RNase H activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
RNase H assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Fluorescently labeled RNA/DNA hybrid substrate
-
Test compounds
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Compound Plating: Add the test compounds at various concentrations to the wells of the 96-well plate.
-
Enzyme Addition: Add the recombinant HIV-1 RT enzyme to each well containing the test compounds and incubate for 15 minutes at room temperature.
-
Substrate Addition: Add the RNA/DNA hybrid substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity. The cleavage of the RNA strand in the hybrid substrate by RNase H leads to a change in fluorescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Synthesis Protocol: General Synthesis of 1,2-Benzisothiazol-3(2H)-ones
While numerous methods exist, a common approach involves the intramolecular cyclization of 2-mercaptobenzamides.[6]
Reaction Scheme:
2-mercaptobenzamide --[Oxidative Cyclization]--> 1,2-benzisothiazol-3(2H)-one
Materials:
-
2-mercaptobenzamide derivative
-
Copper(I) catalyst (e.g., CuI)
-
Solvent (e.g., DMF)
-
Oxygen atmosphere
Procedure:
-
Reaction Setup: To a solution of the 2-mercaptobenzamide derivative in DMF, add the Cu(I) catalyst.
-
Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere at a specified temperature (e.g., 80-100°C) for several hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 1,2-benzisothiazol-3(2H)-one derivative.
Note: This is a general procedure and the specific catalyst, solvent, temperature, and reaction time may need to be optimized for different substrates.
Conclusion
The 1,2-benzisothiazole scaffold, particularly in the form of 1,2-benzisothiazolin-3-one derivatives, represents a versatile and valuable platform in medicinal chemistry. The demonstrated antimicrobial, anti-apoptotic, and antiviral activities highlight its potential for the development of novel therapeutic agents. Further exploration of this scaffold, including the synthesis and biological evaluation of derivatives of this compound, could lead to the discovery of new drugs with improved efficacy and novel mechanisms of action. The protocols and data presented herein provide a foundation for researchers to engage in the rational design and development of next-generation 1,2-benzisothiazole-based therapeutics.
References
- 1. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities | MDPI [mdpi.com]
- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Enzyme Inhibitors Based on the 1,2-Benzisothiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of enzyme inhibitors utilizing the versatile 1,2-benzisothiazole scaffold. This privileged structure is a cornerstone in medicinal chemistry, offering a foundation for designing potent and selective inhibitors for a wide range of enzymatic targets.
Introduction to the 1,2-Benzisothiazole Scaffold
The 1,2-benzisothiazole nucleus, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a prominent scaffold in drug discovery. Its rigid and planar structure, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse chemical modifications, making it an ideal starting point for developing targeted enzyme inhibitors. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3]
Key Enzyme Targets for 1,2-Benzisothiazole-Based Inhibitors
Research has identified numerous enzymes that can be effectively targeted by inhibitors featuring the 1,2-benzisothiazole core. These include, but are not limited to:
-
Oncology Targets: Carbonic Anhydrase IX, Caspase-3, and Poly(ADP-ribose) Polymerases (PARPs).[4][5][6][7]
-
Neurodegenerative Disease Targets: Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).[8][9][10]
-
Inflammatory Pathway Targets: Human Mast Cell Tryptase.[11]
-
Infectious Disease Targets: HIV-1 Reverse Transcriptase.[12]
-
Fungal Enzymes. [13]
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for various 1,2-benzisothiazole derivatives against their respective enzyme targets.
Table 1: Anticancer Activity of 1,2-Benzisothiazole Derivatives
| Compound Class | Target Enzyme | Key Compounds | IC50/Ki | Reference |
| 1,2-Benzisothiazole Carboxamides | Carbonic Anhydrase IX | 5c, 5j | Not specified, but blocked cell growth | [4] |
| 1,2-Benzisothiazol-3-one Derivatives | Caspase-3 | 5i | IC50 = 1.15 nM | [6] |
| [1][11][14]Triazolo[3,4-b]benzothiazoles | PARP10 | 27 (OUL232) | IC50 = 7.8 nM | [5][7] |
| 1,2-Benzisothiazol-3-one 1,1-dioxides | Human Mast Cell Tryptase | 7b | IC50 = 0.85 µM, Ki > 10 µM | [11] |
| 1,2-Benzisothiazol-3-one 1,1-dioxides | Human Mast Cell Tryptase | 7d | IC50 = 0.1 µM, Ki = 345 nM | [11] |
| 1,2-Benzisothiazol-3-one 1,1-dioxides | Human Mast Cell Tryptase | 7n | IC50 = 0.064 µM, Ki = 465 nM | [11] |
Table 2: Neuroprotective Activity of Benzothiazole Derivatives
| Compound Class | Target Enzyme | Key Compounds | IC50 | Reference |
| Benzothiazole-Piperazine Conjugates | Acetylcholinesterase (AChE) | 4f | 23.4 ± 1.1 nM | [8][9][10] |
| Benzothiazole-Piperazine Conjugates | Monoamine Oxidase B (MAO-B) | 4f | 40.3 ± 1.7 nM | [8][9][10] |
Table 3: Antiviral Activity of Benzisothiazolone Derivatives
| Compound Class | Target Enzyme | Key Compounds | IC50 | Reference |
| Benzisothiazolones | HIV-1 RT (RNase H) | 1 | < 1.0 µM | [12] |
| Benzisothiazolones | HIV-1 RT (RNase H) | 2 | < 1.0 µM | [12] |
| Benzisothiazolones | HIV-1 RT (DNA Polymerase) | 1, 2, 4 | ~1 to 6 µM | [12] |
Experimental Protocols
Detailed methodologies for key experiments in the development of 1,2-benzisothiazole-based enzyme inhibitors are provided below.
Protocol 1: General Synthesis of 1,2-Benzisothiazole Derivatives
A common synthetic route to produce 1,2-benzisothiazol-3-ones involves the cyclization of 2-(alkylthio)benzonitriles.[15]
Materials:
-
2-(alkylthio)benzonitrile
-
Halogenating agent (e.g., chlorine, sulfuryl chloride)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert gas atmosphere (e.g., nitrogen, argon)
Procedure:
-
Dissolve the 2-(alkylthio)benzonitrile in the anhydrous solvent under an inert gas atmosphere.
-
Cool the reaction mixture to a suitable temperature, typically between -20°C and 0°C.
-
Slowly add the halogenating agent (1.0 to 2.0 molar equivalents) to the solution while maintaining the temperature.
-
Stir the reaction mixture at the same temperature for a specified time (e.g., 1-3 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 1,2-benzisothiazol-3-one derivative.
Protocol 2: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against a target enzyme. Specific conditions will vary depending on the enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the target enzyme
-
Assay buffer
-
Synthesized 1,2-benzisothiazole derivatives (test compounds)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the assay buffer, the target enzyme, and varying concentrations of the test compounds.
-
Incubate the plate at a specific temperature for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.[2][16]
Materials:
-
Cancer cell line (e.g., HT-29 for colon cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Synthesized 1,2-benzisothiazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes in the development of 1,2-benzisothiazole-based enzyme inhibitors.
Caption: A generalized workflow for the design, synthesis, and evaluation of 1,2-benzisothiazole-based enzyme inhibitors.
Caption: The role of 1,2-benzisothiazol-3-one derivatives in inhibiting caspase-3 mediated apoptosis.
Caption: A dual-inhibition approach using benzothiazole derivatives to target both AChE and MAO-B in Alzheimer's disease.
References
- 1. pharmacyjournal.net [pharmacyjournal.net]
- 2. benchchem.com [benchchem.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [1,2,4]Triazolo[3,4- b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. 1,2-Benzisothiazol-3-one 1,1-dioxide inhibitors of human mast cell tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 1,2-Benzisothiazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential biological applications of novel heterocyclic compounds derived from 1,2-benzisothiazole-3-carboxylic acid. This scaffold is a versatile starting material for the generation of diverse bioactive molecules with potential therapeutic applications in antimicrobial, anticancer, and antiviral therapies.
Introduction
The 1,2-benzisothiazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The strategic functionalization of this nucleus, particularly at the 3-position, allows for the modulation of its pharmacological properties. This compound serves as a key intermediate, enabling the synthesis of a variety of heterocyclic systems through transformations of its carboxylic acid moiety. This document outlines synthetic strategies and protocols for the preparation of novel amide, oxadiazole, and thiadiazole derivatives and summarizes their potential biological activities.
Synthetic Schemes and Methodologies
The carboxylic acid group of this compound is a versatile handle for the synthesis of various heterocyclic derivatives. The general workflow involves the initial activation of the carboxylic acid, typically by converting it to the corresponding acyl chloride, followed by reaction with appropriate nucleophiles to yield amide intermediates. These intermediates can then undergo cyclization to form the desired heterocyclic rings.
Caption: General synthetic workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisothiazole-3-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 1,2-benzisothiazole-3-carbonyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of 1,2-Benzisothiazole-3-carboxamide Derivatives
-
Dissolve the crude 1,2-benzisothiazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
To this solution, add the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 1,2-benzisothiazole-3-carboxamide.
Protocol 3: Synthesis of 2-(1,2-Benzisothiazol-3-yl)-1,3,4-oxadiazole Derivatives
-
Synthesis of 1,2-Benzisothiazole-3-carbohydrazide: React 1,2-benzisothiazole-3-carbonyl chloride (1.0 eq) with hydrazine hydrate (2.0 eq) in a suitable solvent like tetrahydrofuran (THF) at 0 °C to room temperature.
-
Cyclization to Oxadiazole:
-
To a solution of 1,2-benzisothiazole-3-carbohydrazide (1.0 eq) in ethanol, add carbon disulfide (1.5 eq) and potassium hydroxide (1.5 eq).
-
Reflux the mixture for 6-8 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized to yield the 5-thiol-1,3,4-oxadiazole derivative. Further alkylation of the thiol group can be performed if desired.
-
Protocol 4: Synthesis of 2-(1,2-Benzisothiazol-3-yl)-1,3,4-thiadiazole Derivatives
-
Synthesis of 1,2-Benzisothiazole-3-carbothioamide: Treat the corresponding 1,2-benzisothiazole-3-carboxamide with Lawesson's reagent (0.5 eq) in anhydrous toluene and reflux for 4-6 hours.
-
Cyclization to Thiadiazole:
-
React the 1,2-benzisothiazole-3-carbothioamide with an appropriate α-haloketone or α-haloester in ethanol under reflux.
-
Alternatively, acid-catalyzed cyclization of the carbothioamide with orthoformates can yield the corresponding thiadiazole.
-
Biological Activities and Data
Derivatives of 1,2-benzisothiazole have shown a remarkable range of biological activities. While specific data for compounds derived directly from this compound is emerging, the following sections summarize the expected and reported activities for closely related analogues.
Antimicrobial Activity
Many 1,2-benzisothiazole derivatives exhibit potent activity against a spectrum of microbial pathogens. The introduction of various heterocyclic moieties at the 3-position can enhance this activity.
Table 1: Antimicrobial Activity of Representative 1,2-Benzisothiazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| N-Alkyl-1,2-benzisothiazolin-3-ones | Bacillus subtilis | 1.25 - 10 | [1] |
| N-Aryl-1,2-benzisothiazolin-3-ones | Staphylococcus aureus | 3.125 - 12.5 | [2][3] |
| 3-Acylamino-1,2-benzisothiazoles | Candida albicans | 6.25 - 25 | [4] |
| N-(1,2-benzisothiazol-3-yl)amidines | Yeasts | 3 - 12 | [2] |
Anticancer Activity
The 1,2-benzisothiazole scaffold is a key component of several compounds with promising anticancer properties. The mechanism of action often involves the inhibition of critical cellular pathways. For instance, some derivatives act as caspase inhibitors, suggesting a role in modulating apoptosis.[5]
Caption: Inhibition of Caspase-3 by 1,2-benzisothiazole derivatives, blocking apoptosis.
Table 2: Anticancer Activity of Representative Benzothiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzothiazole-Piperazine Hybrids | HUH-7 (Liver) | 0.5 - 5.0 | [6] |
| Benzothiazole-Piperazine-Triazole Hybrids | MCF-7 (Breast) | 1.2 - 8.5 | [7] |
| Substituted Pyrimidine Benzothiazoles | HCT-116 (Colon) | 0.8 - 10.2 | [8] |
| 1,2-Benzisothiazol-3-one Analogues (Caspase Inhibitors) | Caspase-3 Enzyme Assay | 0.05 - 0.5 | [5] |
Antiviral Activity
Recent studies have highlighted the potential of benzothiazole derivatives as antiviral agents, particularly against viruses such as HIV.
Table 3: Antiviral Activity of Representative Benzothiazole Derivatives
| Compound Class | Virus | EC50 (µM) | Target | Reference |
| Benzothiazole-coumarin hybrids | HIV-1 | >5 | Reverse Transcriptase | [9] |
| Substituted Benzothiazoles | HCV | 8.0 | RNA-dependent RNA polymerase | [9] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological potential. The protocols outlined in these application notes provide a foundation for the development of novel antimicrobial, anticancer, and antiviral agents. Further exploration of the structure-activity relationships of these derivatives will be crucial for the optimization of their therapeutic efficacy. Researchers are encouraged to utilize these methodologies to generate novel chemical entities for drug discovery programs.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 7. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1,2-Benzisothiazole Compounds
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1,2-benzisothiazole compounds, particularly 1,2-benzisothiazol-3(2H)-one, also known as Benzisothiazolinone (BIT). These compounds are widely used as biocides and preservatives in various industrial and consumer products, making their accurate analysis crucial for quality control, environmental monitoring, and safety assessment.[1][2][3] The following sections outline methodologies based on chromatographic, spectroscopic, and electrochemical techniques.
Chromatographic Techniques
Chromatographic methods are the cornerstone for the separation and quantification of 1,2-benzisothiazole compounds from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.
HPLC is a versatile technique for analyzing non-volatile or thermally labile compounds like BIT.[4][5] Reversed-phase HPLC with UV detection is a robust and widely accessible method for quantification.[4][6]
Application Note: This protocol is suitable for the quantification of BIT in liquid samples such as process water, washing-up liquids, and bulk drug substances.[2][6][7] The method utilizes a C18 column for separation with UV detection at specific wavelengths for optimal sensitivity.[4][7] Depending on the matrix, sample preparation may involve simple dilution and filtration or more complex liquid-liquid or solid-phase extraction.[6][7]
Experimental Protocol: HPLC-UV Analysis of Benzisothiazolinone (BIT)
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.[6] Alternatively, a Newcrom R1 column (3.2 x 50 mm) can be used.[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient might run from 10% B to 90% B over 15-20 minutes to ensure separation from matrix components.
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 - 20 µL.[1]
-
Detection: UV absorbance at 254 nm or 275-280 nm for BIT.[4][7] Using a DAD allows for simultaneous monitoring at multiple wavelengths, which is useful when analyzing multiple isothiazolinones.[7][8]
-
-
Sample Preparation:
-
Calibration:
-
Prepare a stock solution of BIT analytical standard in a suitable solvent like acetonitrile or methanol.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[6]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantitative Data Summary: HPLC-UV
| Parameter | Value | Reference |
|---|---|---|
| Column Type | Reversed-Phase C18 or Newcrom R1 | [4][6] |
| Mobile Phase | Water/Acetonitrile with Formic or Phosphoric Acid | [4][5][6] |
| Flow Rate | 0.5 - 1.0 mL/min | [4][9] |
| Detection Wavelength | 254 nm, 275 nm, 280 nm | [4][7] |
| Retention Time (Typical) | 4 - 9 min (Varies with method) |[9] |
For higher sensitivity and selectivity, especially in complex matrices like soil or biological fluids, LC-MS/MS is the method of choice.[1][10] It allows for the quantification of BIT at very low levels and the identification of its metabolites.[1]
Application Note: This protocol describes a sensitive LC-MS/MS method for the quantitative analysis of BIT in soil and rat biological matrices (plasma, urine, tissue).[1][10] The method involves an extraction step, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) for high specificity.
Experimental Protocol: LC-MS/MS Analysis of BIT in Soil and Biological Matrices
-
Instrumentation:
-
LC Conditions:
-
Column: Kinetex phenyl-hexyl (100 × 2.1 mm, 2.6 μm) or equivalent C18 column.[10][11]
-
Mobile Phase:
-
Elution: Isocratic or gradient elution depending on the matrix. An isocratic mobile phase of 75:25 (A:B) has been used successfully.[10]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
-
MS/MS Conditions:
-
Sample Preparation Protocol (Soil):
-
Air-dry soil samples and pass them through a 2 mm sieve.[1]
-
To a 5.0 g soil sample, add a suitable volume of water and 20 mL of acetonitrile.[1]
-
Vortex the mixture vigorously for 5 minutes.[1]
-
Centrifuge at 6000 rpm for 5 minutes.[1]
-
(Optional Cleanup): Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interferences.[1]
-
Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.[1]
-
-
Sample Preparation Protocol (Biological Matrices - Plasma/Urine):
-
To a 50 µL aliquot of plasma or urine, add an internal standard (e.g., 10 µL of phenacetin solution).[11]
-
Perform a liquid-liquid extraction by adding an organic solvent like ethyl acetate.[10] Protein precipitation with methanol or acetonitrile can also be used but may result in significant matrix effects.[10]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary: LC-MS/MS for BIT in Rat Plasma/Urine
| Parameter | Plasma | Urine | Tissue Homogenates | Reference |
|---|---|---|---|---|
| Linearity Range | 2–2000 ng/mL | 2–2000 ng/mL | 10–1000 ng/mL | [10][11] |
| LLOQ | 2 ng/mL | 2 ng/mL | 10 ng/mL | [10][11] |
| Correlation Coefficient (r) | ≥ 0.9929 | ≥ 0.9929 | ≥ 0.9929 |[10][11] |
Caption: Workflow for LC-MS/MS analysis of 1,2-benzisothiazole compounds.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For some isothiazolinones, derivatization may be necessary to improve their chromatographic performance and thermal stability.[12]
Application Note: This method is suitable for the determination of several isothiazolinones, including BIT, in environmental water samples (surface, ground, and drinking water).[12] The protocol involves a pre-concentration step using solid-phase extraction (SPE) followed by GC-MS analysis. For BIT, a derivatization step with diazomethane is included to improve its chromatographic behavior, though other derivatizing agents like MTBSTFA have also been used for related compounds.[12][13]
Experimental Protocol: GC-MS Analysis of Isothiazolinones in Water
-
Instrumentation:
-
Gas Chromatograph with a mass selective detector (MSD).
-
DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.[14]
-
-
Sample Preparation and Extraction:
-
Pre-concentration: Use solid-phase extraction (SPE) with a polymeric or mixed-phase (polymeric/C18) sorbent to extract the analytes from a large volume of water (e.g., 500 mL).[12]
-
Elution: Elute the analytes from the SPE cartridge with a suitable organic solvent.
-
Derivatization (for BIT): Derivatize the extract with diazomethane to improve the chromatographic peak shape.[12] Note: Diazomethane is highly toxic and explosive; appropriate safety precautions are mandatory.
-
-
GC-MS Conditions:
-
Injection Mode: Splitless injection is often used for trace analysis.[2]
-
Injector Temperature: 280 °C.[14]
-
Oven Temperature Program: Start at a lower temperature (e.g., 120 °C, hold for 3 min), then ramp up to a higher temperature (e.g., 260 °C at 6 °C/min, then to 320 °C at 8 °C/min, hold for 5 min).[14]
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
MS Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
Quantitative Data Summary: GC-MS for Isothiazolinones in Water
| Parameter | Value | Reference |
|---|---|---|
| Sample Pre-concentration | Solid-Phase Extraction (SPE) | [12] |
| Derivatization (for BIT) | Diazomethane | [12] |
| Detection Limits (LOD) | 0.01 - 0.1 µg/L | [12] |
| Repeatability (RSD) | < 10% |[12] |
Caption: Proposed degradation pathway of Benzisothiazolinone (BIT) in soil.[1]
Spectroscopic Techniques
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,2-benzisothiazole compounds.
NMR is the most powerful tool for unambiguous structure determination.[15] Both ¹H and ¹³C NMR, along with 2D techniques (COSY, HSQC, HMBC), provide detailed information about the molecular framework.[16]
Application Note: This protocol is intended for the structural characterization and confirmation of synthesized 1,2-benzisothiazole derivatives and related compounds in their pure form.
Experimental Protocol: NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.[15]
-
Sample Preparation:
-
Data Acquisition:
-
¹H NMR: Acquire spectra with sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[15]
-
¹³C NMR: Acquire proton-decoupled spectra, which may require a larger number of scans (e.g., 1024-4096) due to the lower natural abundance of ¹³C.[15]
-
2D NMR: Perform COSY, HSQC, and HMBC experiments as needed to establish connectivity and assign all proton and carbon signals definitively.[16]
-
Data Presentation: Representative NMR Shifts The chemical shifts are highly dependent on the specific derivative and solvent used. Complete assignments for compounds like methyl 2-amino-3-(benzo[d]isothiazol-3-yl)propanoate have been reported using comprehensive 1D and 2D NMR techniques.[16]
UV-Vis spectrophotometry can be used for the quantification of 1,2-benzisothiazole compounds, particularly in simple matrices or for bulk material assays.[17] The technique is rapid and cost-effective but less selective than chromatographic methods.
Application Note: This method can be used for routine quality control analysis of cosmetic or pharmaceutical products where BIT is a known component and the matrix has minimal interference at the analytical wavelength.[17]
Experimental Protocol: UV-Vis Spectrophotometric Analysis
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Procedure:
-
Select a solvent (e.g., methanol, acetonitrile, or water) in which the analyte is soluble and stable, and that is transparent in the wavelength range of interest.
-
Prepare a stock solution of the BIT standard and dilute it to create calibration standards.
-
Record the UV spectrum of BIT to determine the wavelength of maximum absorbance (λmax), which is typically around 270-280 nm.[7][18]
-
Measure the absorbance of the calibration standards and the sample solutions at the determined λmax.
-
Quantify the concentration in the sample using the calibration curve.
-
Electrochemical Techniques
Electrochemical sensors represent an emerging area for the rapid and in-situ detection of 1,2-benzisothiazole compounds.[19] Techniques like cyclic voltammetry (CV) and square wave adsorptive stripping voltammetry (SWV) are being explored.
Application Note: Electrochemical methods are being developed for the direct detection of BIT in aqueous media using screen-printed electrodes (SPEs).[19] These sensors offer the potential for fast, reliable, and portable analysis, which is highly valuable for environmental monitoring. Research has shown that carbon nanoparticle-based SPEs can detect BIT with a limit of detection (LOD) of 40 nmol/L.[19] While still primarily in the research phase, this technique holds promise for future applications.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 5. Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. scirp.org [scirp.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of trace benzotriazoles and benzothiazoles in water by large-volume injection/gas chromatography–mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. Secure Verification [dais.sanu.ac.rs]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Benzisothiazole-3-Carboxylic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,2-benzisothiazole-3-carboxylic acid. The information is compiled from established methods for related benzisothiazole structures and general organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges when preparing this compound?
The synthesis of the 1,2-benzisothiazole core is a multi-step process where precise control of reaction conditions is critical. Common challenges include managing side reactions due to high temperatures, ensuring the correct pH for cyclization, the high cost and instability of some starting materials, and the use of hazardous reagents like thionyl chloride or periodic acid.[1][2] Purification of the final carboxylic acid product also requires specific procedures to remove impurities.[1][3]
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields can stem from several factors throughout the synthesis:
-
Inadequate Temperature Control: Steps like diazotization reactions require strict temperature control (e.g., 0–5°C) to prevent the decomposition of intermediates.[4] Conversely, cyclization or dehydrogenation steps may require elevated temperatures (e.g., 80-90°C) to proceed efficiently.[4]
-
Incorrect pH: The cyclization step to form the benzisothiazole ring is often pH-dependent. For instance, in related syntheses using ammonia, the pH must be maintained at 8 or higher.[4]
-
Incomplete Reactions: Insufficient reaction times or improper stoichiometry, such as using too little of a chlorinating agent like sulfoxide chloride, can lead to incomplete conversion.[4]
-
Side Reactions: Temperatures exceeding 150-170°C during cyclization can promote the formation of unwanted side products.[1]
Q3: The final product is impure. What are common impurities and how can I purify the carboxylic acid?
Common impurities may include unreacted starting materials or side products from undesired reactions. A robust purification strategy for a solid carboxylic acid like this compound involves:
-
Acid-Base Extraction: Dissolve the crude product in a suitable aqueous base (like sodium hydroxide) to form the water-soluble carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., diethyl ether) to remove neutral or basic impurities.[3][5]
-
Precipitation: Re-acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH well below the pKa of the carboxylic acid, causing the purified product to precipitate.[3]
-
Recrystallization: Collect the solid product by filtration and further purify it by recrystallizing from appropriate solvents, such as aqueous alcohol, toluene, or acetic acid.[3]
Q4: The key N–S bond formation (cyclization) step is failing. What should I investigate?
If cyclization is the issue, consider the following:
-
Precursor Purity: Ensure the precursor molecule (e.g., a 2-mercaptobenzamide or related nitrile derivative) is pure and correctly characterized.
-
Catalyst Activity: If using a metal-catalyzed method (e.g., with a copper catalyst), ensure the catalyst is not deactivated.[6]
-
Atmosphere: Some modern oxidative cyclization methods require a specific atmosphere, such as pure oxygen, to proceed.[6]
-
Reaction Conditions: Verify the temperature and pH are within the optimal range for the specific protocol. For many methods, temperatures range from 0 to 150°C.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | 1. Incorrect reaction temperature.[4] 2. Incorrect pH for the reaction medium.[4] 3. Poor quality or decomposed starting materials.[1] 4. Inactive catalyst in catalyzed reactions.[6] | 1. Calibrate thermometers and strictly adhere to the protocol's temperature ranges (e.g., 0-5°C for diazotization).[4] 2. Use a calibrated pH meter to monitor and adjust the pH as required (e.g., maintain pH ≥ 8 for ammonia-mediated cyclization).[4] 3. Verify the purity of starting materials (e.g., via NMR or melting point). Use fresh reagents when possible. 4. Use a fresh batch of catalyst or activate it according to standard procedures. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high, especially during cyclization.[1] 2. Incorrect stoichiometry of reagents.[4] 3. Presence of moisture in anhydrous reaction steps. | 1. Maintain precise temperature control and avoid exceeding recommended temperatures.[1] 2. Carefully measure all reagents and ensure correct molar ratios are used. 3. Use freshly dried solvents and an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive steps. |
| Difficulty in Product Isolation | 1. Product is partially soluble in the reaction solvent. 2. Emulsion formation during acid-base extraction. | 1. After the reaction, cool the mixture in an ice bath to maximize precipitation. If necessary, evaporate the solvent under reduced pressure. 2. Add a saturated brine solution to help break the emulsion during workup. |
| Product Fails to Crystallize | 1. The chosen solvent is not suitable for recrystallization. 2. Presence of oily impurities preventing crystal lattice formation. | 1. Perform small-scale solvent screening to find an optimal solvent or solvent pair (e.g., ethanol/water, toluene/hexane).[3] 2. Purify the crude product using acid-base extraction to remove impurities before attempting recrystallization.[3][5] |
Data Summary
Table 1: Typical Reaction Parameters in Benzisothiazole Synthesis
This table summarizes typical conditions for key steps in traditional benzisothiazole synthesis, which can be adapted for the carboxylic acid derivative.
| Reaction Step | Starting Material | Typical Temperature | Typical Duration | Key Reagents/Conditions | Citation |
| Diazotization | o-aminobenzoic acid derivative | 0–5°C | 20–30 min | Sodium nitrite, HCl | [4] |
| Disulfide Formation | Diazo intermediate | 0–5°C, then warm to RT | 2–2.5 hours | Sodium disulfide | [4] |
| Dehydrogenation | Disulfide intermediate | 80–90°C | 1 hour | Acidification | [4] |
| Chlorination | 2,2′-dithiodibenzoic acid | Boiling reflux | ~1 hour | Sulfoxide chloride (Thionyl chloride) | [4] |
| Cyclization | Acyl chloride intermediate | 60–70°C | 30 min | Ammonia (pH ≥ 8) | [4] |
| Cyclization (Alternative) | 2-(alkylthio)benzaldehyde oxime | -20 to 170°C | 1–40 hours | Halogenating agent (e.g., Chlorine) | [1] |
Experimental Protocols
Protocol 1: Synthesis via 2,2′-Dithiodibenzoic Acid Intermediate (Adapted)
This multi-step protocol is based on traditional industrial methods for producing the benzisothiazole core.[4]
-
Diazotization & Disulfide Formation: Slowly add a cooled solution of sodium nitrite to a solution of an anthranilic acid derivative in HCl at 0–5°C over 30 minutes. Add this diazonium salt solution to a sodium disulfide solution, maintaining 0–5°C, and then allow it to warm to room temperature over 2 hours to form the 2,2′-dithiodibenzoic acid intermediate.[4]
-
Chlorination: Suspend the dried 2,2′-dithiodibenzoic acid in an inert solvent like benzene. Add a catalyst and sulfoxide chloride, then reflux the mixture for approximately 1 hour until the reaction is complete (indicated by a clear liquid phase).[4]
-
Cyclization: Cool the reaction mixture and introduce ammonia gas or an aqueous solution, maintaining the temperature between 60–70°C and the pH at or above 8 for 30 minutes to facilitate cyclization.[4]
-
Workup and Purification: After cyclization, evaporate the solvent. The resulting crude product can be purified using the acid-base extraction and recrystallization methods described in the FAQ section.[4]
Protocol 2: Synthesis via 2-Halobenzonitrile Intermediate (Adapted)
This route offers an alternative starting point. The final nitrile group must be hydrolyzed to a carboxylic acid.
-
Thiolation: React a 2-halobenzonitrile (e.g., 2-chlorobenzonitrile) with a sulfur source like sodium hydrosulfide in a polar aprotic solvent (e.g., DMF) to produce the 2-mercaptobenzonitrile intermediate.[7]
-
Cyclization with Halogenation: React the 2-mercaptobenzonitrile intermediate with a halogenating agent such as chlorine gas in an aqueous medium. The reaction is typically run at a cool temperature (5–15°C) for several hours (e.g., 6–9 hours). This step forms the 1,2-benzisothiazole ring, leaving the nitrile at the 3-position.[7]
-
Nitrile Hydrolysis: Isolate the crude 1,2-benzisothiazole-3-carbonitrile. Hydrolyze the nitrile group to a carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH), followed by acidic workup.
-
Purification: Purify the final this compound product via recrystallization from a suitable solvent.[3]
Visualized Workflows
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: A simplified workflow for synthesis and purification.
References
- 1. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 2. US5773626A - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
Technical Support Center: 1,2-Benzisothiazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-benzisothiazole and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2-benzisothiazole, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction is incomplete, and the yield of 1,2-benzisothiazole is low. What could be the cause?
Answer:
Incomplete reactions are a common issue and can often be traced back to several factors related to reaction conditions and reagent stoichiometry.
-
Insufficient Reagents: In syntheses starting from 2,2′-dithiodibenzoic acid, an insufficient amount of the chlorinating agent, such as sulfoxide chloride, will lead to an incomplete reaction.[1]
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for cyclization to complete.
-
Temperature: The reaction temperature might be too low, slowing down the reaction rate. For instance, in the diazotization reaction for preparing the precursor 2,2′-dithiodibenzoic acid, the temperature must be strictly controlled within 0-5°C.[1]
-
Poor Quality Starting Materials: Impurities in the starting materials can interfere with the reaction. For example, oxidized 2-aminothiophenol can lead to unwanted side reactions.
Solutions:
-
Optimize Reagent Stoichiometry: Carefully control the feeding ratio of your reactants. For the synthesis of 1,2-benzisothiazol-3-one from "diacid," ensure an adequate amount of sulfoxide chloride is used.
-
Increase Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC and ensure it has run to completion.
-
Adjust Temperature: Ensure the reaction is carried out at the optimal temperature as specified in the protocol. In some cases, stepwise heating or running the reaction at a lower temperature for a longer duration can improve yields.
-
Purify Starting Materials: Use freshly purified starting materials to avoid side reactions caused by impurities.
Question 2: I am observing the formation of a significant amount of dark, insoluble material in my reaction mixture. What is this byproduct and how can I prevent it?
Answer:
The formation of dark, insoluble materials often points to polymerization or dimerization of the starting materials or intermediates, a common issue when using substrates like 2-aminothiophenol which is susceptible to oxidation.
-
Oxidation of Starting Material: Exposure of 2-aminothiophenol to air can cause it to oxidize, forming disulfide-linked dimers which can further polymerize.
-
Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted polymerization.
Solutions:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Control Reaction Temperature: Avoid excessively high temperatures.
-
Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant.
Question 3: My product is contaminated with a higher molecular weight byproduct, suggesting dimerization. How can I minimize this?
Answer:
Dimerization can occur through various pathways, including intermolecular reactions of intermediates.
-
Reaction Pathway Competition: The reaction conditions may favor an intermolecular reaction pathway over the desired intramolecular cyclization. This can sometimes lead to undesired byproducts like iminothiadiazoles.
-
Nucleophilic Attack: In some syntheses, dimerization can occur via nucleophilic attack from an intermediate into another molecule of a reactive species.[2]
Solutions:
-
Adjust Reactant Concentration: Running the reaction at a lower concentration may favor the intramolecular cyclization over the intermolecular dimerization.
-
Modify Reaction Conditions: Altering the solvent, temperature, or catalyst may change the selectivity of the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in 1,2-benzisothiazole synthesis?
A1: Common byproducts include:
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Bis(2-cyanophenyl) disulfide: This can form from the ring scission of 3-chloro-1,2-benzisothiazole under reductive conditions, with yields reported to be over 90%.[3]
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3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole: This is a dimerization byproduct observed in the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole.[4]
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2-(1-piperazinyl)pyrazine: Another byproduct identified in the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole.[4]
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Hydrogen Halides: These can be formed in reactions involving halogenating agents.
-
Nitrile byproducts: These can arise from the desulfurization of nitrile sulfide intermediates in certain synthesis routes.
Q2: How can I control the pH during the cyclization step for 1,2-benzisothiazol-3-one synthesis?
A2: In the traditional synthesis from 2,2′-dithiodibenzoic acid, it is crucial to ensure the pH is above 8 during the cyclization reaction. If the pH is found to be below 8, ammonia can be added to adjust it.[1]
Q3: What is the role of DMSO in the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole from bis(2-cyanophenyl) disulfide?
A3: In this specific synthesis, DMSO acts as an oxidant. It oxidizes the liberated 2-mercaptobenzonitrile to regenerate bis(2-cyanophenyl) disulfide, which allows both halves of the symmetrical disulfide to be utilized in forming the product.[5]
Data Presentation
The following table summarizes quantitative data on byproduct formation in a specific 1,2-benzisothiazole synthesis.
Table 1: Byproduct Distribution in the Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole
| Compound | Percentage in Crude Mixture (%) |
| 3-(1-piperazinyl)-1,2-benzisothiazole (Desired Product) | 80 |
| 3,3'-(1,4-piperazinyl)-bis-1,2-benzisothiazole | 4.6 |
| 2-(1-piperazinyl)pyrazine | 4 |
Data obtained from HPLC analysis of the crude reaction mixture.[4]
Experimental Protocols
Protocol 1: Synthesis of 1,2-Benzisothiazol-3-one from o-Chlorobenzonitrile
This protocol describes a method that avoids the traditional 2,2'-dithiodibenzoic acid route, aiming to reduce process steps and environmental pollution.[6]
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Step 1: Synthesis of o-Mercaptobenzonitrile
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React o-chlorobenzonitrile with anhydrous sodium hydrosulfide. The molar ratio of o-chlorobenzonitrile to anhydrous sodium hydrosulfide is typically 1:1.1-1:2.
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The reaction temperature is maintained between 90-160°C for 3-12 hours.
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After the reaction, acidify the mixture to obtain o-mercaptobenzonitrile.
-
-
Step 2: Cyclization to 1,2-Benzisothiazolin-3-one Crude Product
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React the obtained o-mercaptobenzonitrile with water and chlorine gas.
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Heat the reaction mixture to induce crystallization, yielding the crude product.
-
-
Step 3: Purification
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Dissolve the crude product in an alkaline solution (e.g., sodium hydroxide) at a pH of 9-10 and a temperature of 40-85°C.
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Decolorize the solution at 50-85°C.
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Acidify the solution with an acid like hydrochloric acid to a pH of 2-3 at a temperature of 20-65°C to precipitate the purified 1,2-benzisothiazolin-3-one.
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Protocol 2: Minimizing Dimerization of 2-Aminothiophenol
This protocol provides general guidelines to minimize the oxidative dimerization of 2-aminothiophenol, a common starting material for benzothiazole synthesis which shares similar challenges with some 1,2-benzisothiazole syntheses.
-
Purification of 2-Aminothiophenol: If possible, purify 2-aminothiophenol by distillation or recrystallization immediately before use to remove any oxidized impurities.
-
Inert Atmosphere: Set up the reaction apparatus to work under an inert atmosphere of nitrogen or argon. This involves using Schlenk techniques or a glovebox.
-
Degassing Solvents: Use solvents that have been degassed by methods such as sparging with nitrogen or freeze-pump-thaw cycles.
-
Controlled Temperature: Maintain the recommended reaction temperature. Avoid overheating, as this can accelerate oxidation and other side reactions.
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Mild Oxidants: If an oxidative cyclization is being performed, consider using a mild oxidant. For some reactions, bubbling air through the reaction mixture can be a controlled and effective method of oxidation.
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Pathways to product and byproducts.
References
- 1. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
"optimizing reaction conditions for the synthesis of 1,2-benzisothiazole-3-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,2-benzisothiazole-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The proposed solutions are based on established chemical principles and analogous syntheses of related compounds.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Cyclization | - Verify pH: Ensure the reaction medium reaches the optimal pH for cyclization. For syntheses starting from 2,2'-dithiodibenzoic acid, a basic medium is often required to facilitate the intramolecular reaction. If the pH is too low, consider adding a suitable base. - Increase Reaction Temperature: The cyclization step may require elevated temperatures. Gradually increase the temperature, monitoring for product formation and potential side reactions. Reaction temperatures for similar cyclizations can range from room temperature to 150°C.[1] - Extend Reaction Time: The reaction may require more time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Reaction times can vary from 1 to 40 hours.[1] |
| Degradation of Starting Material or Product | - Control Temperature: Exceeding the optimal temperature can lead to the decomposition of starting materials or the desired product. Side reactions are known to occur at temperatures above 170°C in related syntheses.[1] Carefully control the heating of the reaction. - Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality of Reagents | - Verify Reagent Purity: Use reagents of appropriate purity. Impurities in starting materials can interfere with the reaction. - Check Solvent Quality: Ensure solvents are dry and of a suitable grade, as water can sometimes hinder the reaction, depending on the specific synthetic route. |
| Incorrect Stoichiometry | - Review Molar Ratios: Double-check the molar ratios of your reactants and catalysts. An excess or deficit of a key reagent can significantly impact the yield. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | - Optimize Reaction Conditions: Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion. - Purification: Utilize appropriate purification techniques such as recrystallization, column chromatography, or acid-base extraction to remove unreacted starting materials. |
| Formation of Side Products (e.g., Disulfides) | - Control Oxidizing/Reducing Conditions: Depending on the synthetic route, the formation of disulfide byproducts from thiol-containing starting materials can be an issue. Ensure the reaction conditions favor the desired cyclization over intermolecular disulfide bond formation. - Optimize Temperature: High temperatures can promote the formation of side products.[1] Maintain the reaction at the lowest effective temperature. |
| Hydrolysis of Intermediates | - Anhydrous Conditions: If the synthesis involves water-sensitive intermediates, ensure all glassware is thoroughly dried and use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common precursors for the synthesis of the 1,2-benzisothiazole core structure include 2,2'-dithiodibenzoic acid (the oxidized dimer of thiosalicylic acid) and 2-halobenzonitriles.[1][2] Thiosalicylic acid (2-mercaptobenzoic acid) itself is a logical starting material for direct cyclization.
Q2: What reaction conditions are typically required for the cyclization step?
A2: The cyclization conditions are highly dependent on the chosen synthetic route. For methods starting from derivatives of thiosalicylic acid, a base is often used to facilitate the intramolecular nucleophilic attack of the nitrogen atom onto the sulfur atom. The reaction temperature can range from ambient to elevated temperatures (up to 150°C), and reaction times can vary from a few hours to over a day.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product over time.
Q4: What are some potential side reactions to be aware of?
A4: A potential side reaction is the formation of a disulfide dimer of the starting material if you are using a thiol, such as thiosalicylic acid. High reaction temperatures can also lead to decomposition and the formation of undesired byproducts.[1]
Q5: What are suitable solvents for this synthesis?
A5: The choice of solvent depends on the specific synthetic pathway. For related syntheses of 1,2-benzisothiazol-3-ones, solvents such as toluene, monochlorobenzene, and N-methyl-2-pyrrolidone (NMP) have been used.[1] The solubility of the starting materials and intermediates should be a key consideration.
Data Presentation
Table 1: General Reaction Parameters for Analogous 1,2-Benzisothiazol-3-one Syntheses
| Parameter | Typical Range | Reference |
| Reaction Temperature | 0°C to 150°C | [1] |
| Reaction Time | 1 to 40 hours | [1] |
| pH for Cyclization | Basic (if applicable) | [1] |
Note: These parameters are for the synthesis of the closely related 1,2-benzisothiazol-3-one and should be optimized for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis from 2,2'-Dithiodibenzoic Acid (Illustrative)
This is a generalized protocol based on the synthesis of the analogous 1,2-benzisothiazol-3-one and requires optimization for the synthesis of this compound.
-
Chlorination: In a suitable reaction vessel, suspend 2,2'-dithiodibenzoic acid in an inert solvent (e.g., toluene). Add a chlorinating agent (e.g., thionyl chloride) and a catalytic amount of DMF. Heat the mixture to reflux until the reaction is complete (monitored by the cessation of gas evolution).
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Amidation/Cyclization: Cool the reaction mixture. In a separate flask, prepare a solution of an ammonia source (e.g., aqueous ammonia) in a suitable solvent. Slowly add the solution of the acid chloride to the ammonia solution at a controlled temperature. After the addition, stir the reaction mixture at room temperature or with gentle heating to promote cyclization.
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Work-up and Purification: Upon completion, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the crude product. Filter the solid, wash with water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 1,2-Benzisothiazole-3-carboxylic Acid by Recrystallization
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,2-benzisothiazole-3-carboxylic acid via recrystallization. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A2: If this compound does not dissolve, it could be due to an inappropriate solvent choice or insufficient solvent volume.
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Increase Solvent Volume: Gradually add more of the hot solvent in small increments until the solid dissolves completely.
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Change Solvent System: If a large volume of solvent is required, it may not be an ideal choice. Consider a different solvent or a solvent mixture. For instance, if you are using water, adding a small amount of a co-solvent like ethanol or methanol can increase solubility.
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Check Purity: Highly impure samples may contain insoluble contaminants. A pre-purification step like a simple filtration of the dissolved crude product might be necessary.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated or that there are no nucleation sites for crystal growth.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. This can create microscopic scratches that serve as nucleation sites.[2]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.[2]
-
-
Increase Concentration: If induction methods fail, it's likely too much solvent was added. You can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation or lead to the formation of an oil. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[2]
Q4: My compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
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Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level slightly.
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Slower Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
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Change Solvent: The chosen solvent may not be appropriate. A solvent with a lower boiling point or a different polarity might be necessary.
Q5: The purity of my recrystallized product is still low. What can I do to improve it?
A5: Low purity after recrystallization can result from several factors:
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Incomplete Removal of Impurities: The impurities may have similar solubility to your compound in the chosen solvent. A different solvent system might be needed to better differentiate the solubilities.
-
Trapped Mother Liquor: Ensure the crystals are thoroughly washed with a small amount of ice-cold recrystallization solvent after filtration to remove any residual mother liquor containing impurities.
-
Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of Product | Too much solvent was used. | Evaporate some solvent and re-cool. |
| The product is significantly soluble in cold solvent. | Use a different solvent system where the product has lower solubility at cold temperatures. Ensure the solution is thoroughly cooled in an ice bath before filtration. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration. | |
| Colored Impurities in Crystals | Impurities were not removed during recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a fluted filter paper for hot filtration. |
| Crystals are very fine/powdery | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Experimental Protocol: Recrystallization of this compound (General Procedure)
This is a generalized protocol and may require optimization based on the specific impurities present and the scale of the experiment.
Materials:
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Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
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Heating source (hot plate)
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair. An ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
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Drying: Allow the crystals to dry on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass or drying oven at an appropriate temperature.
Workflow and Decision Making
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Stability of 1,2-Benzisothiazole Derivatives in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2-benzisothiazole derivatives in solution.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of 1,2-benzisothiazole derivatives in solution.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | pH instability: The compound may be susceptible to acid or base hydrolysis. | Check the pH of your solution. Adjust to a neutral pH if the compound is known to be labile at acidic or basic pH. For long-term storage, consider buffering the solution. |
| Oxidative degradation: The compound may be sensitive to oxidation. | Degas your solvent to remove dissolved oxygen. Consider adding an antioxidant to your solution. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation: The compound may be light-sensitive. | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions if necessary. | |
| Thermal degradation: The compound may be unstable at elevated temperatures. | Store solutions at recommended temperatures (e.g., refrigerated or frozen). Avoid repeated freeze-thaw cycles. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products: The compound is degrading under the experimental or storage conditions. | Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to separate the parent compound from its degradants. |
| Interaction with excipients or container: The compound may be reacting with other components in the solution or with the storage container. | Evaluate the compatibility of the compound with all excipients and the container material. | |
| Poor recovery of the compound from the solution. | Adsorption to container surfaces: The compound may be adsorbing to the walls of the container. | Use silanized glassware or low-adsorption plastic containers. |
| Precipitation: The compound may have limited solubility in the chosen solvent or may precipitate over time. | Ensure the compound is fully dissolved. Consider using a co-solvent or adjusting the pH to improve solubility. Visually inspect solutions for any signs of precipitation before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for 1,2-benzisothiazole derivatives?
A1: The most common degradation pathways for 1,2-benzisothiazole derivatives include hydrolysis, oxidation, and photodegradation. Hydrolysis often involves the cleavage of the S-N bond in the isothiazole ring, particularly under alkaline conditions.[1] Oxidative degradation can lead to the formation of various oxidized species, while photodegradation may involve isomerization or other structural rearrangements.[2]
Q2: How does pH affect the stability of 1,2-benzisothiazole derivatives?
A2: The stability of 1,2-benzisothiazole derivatives can be significantly influenced by pH. For instance, lurasidone, a benzisothiazole derivative, is more susceptible to degradation under alkaline conditions.[3] Saccharin, another derivative, is relatively stable in a pH range of 2 to 7 but can undergo hydrolysis at extreme pH values.[4] It is crucial to determine the optimal pH range for the stability of your specific derivative.
Q3: Are 1,2-benzisothiazole derivatives sensitive to light?
A3: Yes, many 1,2-benzisothiazole derivatives are susceptible to photodegradation.[2] For example, photolytic stress can cause degradation of compounds like ziprasidone and lurasidone.[5][6] It is recommended to handle and store solutions of these compounds in a manner that protects them from light.
Q4: What are the recommended storage conditions for solutions of 1,2-benzisothiazole derivatives?
A4: The optimal storage conditions depend on the specific derivative. However, as a general guideline, solutions should be stored at low temperatures (refrigerated or frozen) and protected from light. For oxygen-sensitive compounds, storage under an inert atmosphere is recommended. It is also important to use a buffer to maintain a stable pH if the compound is pH-sensitive.
Q5: How can I develop a stability-indicating HPLC method for my 1,2-benzisothiazole derivative?
A5: A stability-indicating HPLC method is one that can separate the parent drug from its degradation products. To develop such a method, you need to perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate the degradation products. The chromatographic conditions (e.g., column, mobile phase, gradient, and detector wavelength) are then optimized to achieve adequate resolution between all peaks.[7][8]
Quantitative Stability Data
The following tables summarize the stability of selected 1,2-benzisothiazole derivatives under various stress conditions. Note: The extent of degradation is highly dependent on the specific reaction conditions (e.g., concentration, temperature, and duration of exposure).
Table 1: Forced Degradation of Lurasidone Hydrochloride
| Stress Condition | Reagent/Condition | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 6 hours | 5.64 | [5][9] |
| Base Hydrolysis | 0.1N NaOH | 6 hours | 4.96 | [5][9] |
| Oxidative | 30% H₂O₂ | 24 hours | 10.37 | [5][9] |
| Photolytic | UV light | 12 hours | 3.90 | [5] |
| Thermal | 80°C | - | 4.23 | [5] |
Table 2: Forced Degradation of Ziprasidone
| Stress Condition | Reagent/Condition | Observation | Reference |
| Acid Hydrolysis | 0.5 M HCl, 40°C | - | [10] |
| Base Hydrolysis | 0.5 M NaOH, ambient temp | Considerable degradation | [1][10] |
| Oxidative | 3% H₂O₂, room temp | Considerable degradation | [10] |
| Thermal | 100°C | Mild degradation | [1][10] |
| Photolytic | UV/Vis light | - | [10] |
Table 3: Stability of Saccharin in Aqueous Solution
| pH | Temperature | Duration | Observation | Reference |
| 2 - 7 | Up to 150°C | - | Stable | [4] |
| < 2 | High temperature | Prolonged | Hydrolysis occurs | [4] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a 1,2-benzisothiazole derivative.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
5. Thermal Degradation:
-
Keep the solid drug substance in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
6. Photolytic Degradation:
-
Expose a solution of the drug substance (approximately 100 µg/mL in the mobile phase) to UV light (254 nm) for 24 hours.
7. Analysis:
-
Analyze all the stressed samples, along with a control sample (unstressed drug solution), by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for a 1,2-benzisothiazole derivative and its degradation products.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 20% A, 80% B
-
20-25 min: 20% A, 80% B
-
25-30 min: Return to initial conditions (90% A, 10% B)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV at 230 nm
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[8]
Visualizations
Caption: Experimental workflow for stability testing of 1,2-benzisothiazole derivatives.
Caption: Potential degradation pathway of lurasidone under alkaline hydrolysis.
Caption: Troubleshooting logic for unexpected degradation of 1,2-benzisothiazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural elucidation of two novel degradants of lurasidone and their formation mechanisms under free radical-mediated oxidative and photolytic conditions via liquid chromatography-photodiode array/ultraviolet-tandem mass spectrometry and one-dimensional/two-dimensional nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. jopcr.com [jopcr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ptfarm.pl [ptfarm.pl]
"troubleshooting low yield in 1,2-benzisothiazole-3-carboxylic acid synthesis"
Technical Support Center: Synthesis of 1,2-benzisothiazole-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound, ultimately helping to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of the 1,2-benzisothiazole core?
A1: Common starting materials for the synthesis of 1,2-benzisothiazole derivatives include 2,2'-dithiodibenzoic acid, 2-halobenzonitriles, and 2-mercaptobenzamides.[1][2] The choice of starting material will dictate the subsequent reaction steps and potential challenges.
Q2: My cyclization step to form the 1,2-benzisothiazole ring is resulting in a low yield. What are the potential causes?
A2: Low yield in the cyclization step can be attributed to several factors. Incomplete conversion of the starting material is a primary reason. This could be due to suboptimal reaction temperature, insufficient reaction time, or an inappropriate choice of catalyst or halogenating agent.[3] Additionally, side reactions, such as the formation of dimers or other byproducts, can consume the starting material and reduce the yield of the desired product. The pH of the reaction mixture can also be critical for successful cyclization.[4]
Q3: I am observing the formation of significant amounts of byproducts. How can I minimize them?
A3: Minimizing byproducts requires careful control of reaction conditions. An excess of certain reagents, such as sulfoxide chloride, can lead to increased side reactions.[4] Reaction temperatures higher than optimal can also promote the formation of undesired products.[3] Utilizing a phase-transfer catalyst in heterogeneous reaction systems can sometimes improve selectivity and reduce byproducts.[3] Purification of intermediates at each step can also prevent the carry-over of impurities that may interfere with subsequent reactions.
Q4: What are the best practices for purifying the final this compound product?
A4: For the purification of carboxylic acids, a common method involves extraction and recrystallization. The crude product can be dissolved in an aqueous alkaline solution (e.g., sodium hydroxide) and then washed with an organic solvent like diethyl ether to remove neutral and basic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid, which can be collected by filtration.[5] Subsequent recrystallization from appropriate solvents (e.g., ethanol, toluene, or acetic acid) can further enhance purity.[5]
Troubleshooting Guides
This section provides a more in-depth look at specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield in the Formation of the Thiosalicylamide Intermediate
-
Symptom: Low conversion of the starting material (e.g., salicylic acid derivative) to thiosalicylamide.
-
Potential Causes:
-
Inefficient thionation reagent or reaction conditions.
-
Decomposition of the starting material or product under the reaction conditions.
-
Suboptimal temperature or reaction time.
-
-
Troubleshooting Steps:
-
Optimize Thionation: If using a thionating agent like Lawesson's reagent, ensure it is fresh and used in the correct stoichiometric ratio.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Consider using anhydrous solvents like toluene or xylene and refluxing for an adequate amount of time.
-
Temperature Control: Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Issue 2: Incomplete Cyclization of Thiosalicylamide to this compound
-
Symptom: A significant amount of the thiosalicylamide intermediate remains in the final product mixture.
-
Potential Causes:
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Carefully check the stoichiometry of the oxidizing or halogenating agent (e.g., chlorine, bromine, sulfuryl chloride).[3] A slight excess may be required to drive the reaction to completion.
-
pH Adjustment: The pH of the reaction medium can be crucial. For instance, in some related syntheses, a pH of 8-9 is required for optimal cyclization.[4] Monitor and adjust the pH as needed.
-
Temperature and Time Optimization: Gradually increase the reaction temperature and monitor the progress of the reaction by techniques like TLC or LC-MS. The reaction time can vary from 1 to 40 hours depending on the temperature and reagents.[3]
-
Catalyst Activity: If a catalyst is used, ensure it is active and not poisoned by impurities in the starting materials or solvent.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters that can influence the yield in the synthesis of 1,2-benzisothiazole derivatives, based on available literature for related compounds.
| Parameter | Recommended Range/Value | Potential Impact on Yield | Source |
| Diazotization Temperature | 0-5°C | Higher temperatures can lead to decomposition of the diazonium salt, reducing yield. | [4] |
| Disulfide Reaction Temp. | 0-5°C initially, then warm to RT | Precise temperature control is crucial for the formation of the disulfide intermediate. | [4] |
| Dehydrogenation Temp. | 80-90°C | Ensures the formation of the desired intermediate before cyclization. | [4] |
| Cyclization pH | 8-9 | An optimal pH is necessary for efficient ring closure. | [4] |
| General Reaction Temp. | 0-150°C | Temperatures above 150°C can cause side reactions and lower the yield. | [3] |
| Reaction Time | 1-40 hours | Dependent on temperature and reagents; insufficient time leads to incomplete reaction. | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,2'-Dithiodibenzoic Acid (A Key Intermediate)
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Diazotization: Dissolve o-aminobenzoic acid in an appropriate acidic solution and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a cooled solution of sodium nitrite while maintaining the temperature between 0-5°C. The reaction is complete when a starch-iodide paper turns blue.[4]
-
Disulfide Formation: In a separate vessel, prepare a solution for the disulfide reaction.
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Add the freshly prepared diazonium salt solution to the disulfide reaction mixture at a controlled rate, keeping the temperature at 0-5°C for 30 minutes.
-
Gradually warm the reaction mixture to room temperature over 1.5-2 hours.[4]
-
Acidification and Isolation: Acidify the resulting solution with hydrochloric acid until Congo red paper changes color.[4]
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The precipitated 2,2'-dithiodibenzoic acid is then collected by filtration, washed, and dried.
Protocol 2: General Cyclization to form a 1,2-Benzisothiazol-3-one Derivative
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Chlorination: Suspend the 2,2'-dithiodibenzoic acid in a suitable solvent like benzene and add a catalyst.
-
Add sulfoxide chloride and heat the mixture to reflux. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gas ceases.[4]
-
Cyclization: Cool the reaction mixture and then add an appropriate amine or ammonia to induce cyclization. The pH should be maintained around 8-9.[4]
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Work-up: After the reaction is complete, the product is isolated. This may involve neutralization with an acid to precipitate the product, followed by cooling, crystallization, and filtration.[4]
Visualizations
Caption: A simplified reaction pathway for the synthesis of this compound.
References
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 4. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Synthesis with 2-Mercaptobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-mercaptobenzoic acid (also known as thiosalicylic acid). The following information addresses common side reactions and provides guidance on how to minimize their impact on your synthesis.
Troubleshooting Guides
Issue: Formation of Disulfide Byproduct (2,2'-Disulfanediyldibenzoic Acid)
The most common side reaction encountered during syntheses involving 2-mercaptobenzoic acid is its oxidation to the disulfide dimer, 2,2'-disulfanediyldibenzoic acid. This is particularly prevalent under neutral to alkaline conditions.
Symptoms:
-
Appearance of a precipitate that is insoluble in the reaction mixture.
-
Lower than expected yield of the desired product.
-
Presence of an unexpected peak in analytical data (e.g., HPLC, LC-MS) corresponding to the molecular weight of the disulfide dimer (306.36 g/mol ).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing disulfide formation.
Mitigation Strategies:
| Strategy | Description |
| pH Control | Maintain the reaction pH in the acidic range (ideally below 4) to keep the thiol group protonated and less susceptible to oxidation.[1][2] At neutral pH, oxidation to the disulfide can be complete.[1][2] |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, which promotes disulfide formation. |
| Degassed Solvents | Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen. |
| Chelating Agents | Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the reaction mixture. Metal ion contaminants can catalyze the oxidation of thiols. |
| Reducing Agents | If disulfide formation is unavoidable, consider adding a mild reducing agent compatible with your reaction conditions to either prevent its formation or to reduce the disulfide back to the thiol in situ. |
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning cloudy, and a white solid is precipitating. What is likely happening?
A1: This is a common observation when the unwanted disulfide of 2-mercaptobenzoic acid, 2,2'-disulfanediyldibenzoic acid, is formed. This byproduct is often less soluble than the starting material and can precipitate out of the reaction mixture. To confirm, you can isolate the precipitate and analyze it by techniques such as melting point, NMR, or mass spectrometry.
Q2: How does pH affect the rate of disulfide formation?
A2: The oxidation of 2-mercaptobenzoic acid to its disulfide is highly pH-dependent.
| pH Range | Extent of Disulfide Formation |
| Acidic | Minimal to none.[1][2] |
| Slightly Acidic | Partial (up to 50%) oxidation.[1][2] |
| Neutral to Alkaline | Complete or near-complete oxidation.[1][2] |
Q3: Are there any other common side reactions I should be aware of?
A3: Besides disulfide formation, other potential side reactions include:
-
Intramolecular Cyclization: Depending on the reaction conditions and the other functional groups present in your molecule, intramolecular cyclization can occur. For instance, activation of the carboxylic acid (e.g., to an acyl chloride) can lead to the formation of a benzothiophene derivative.
-
Thioester Formation: In the presence of an activating agent for the carboxylic acid and another thiol, thioester formation can compete with other desired reactions.
-
Reactions with Electrophiles: The thiol group is nucleophilic and can react with various electrophiles present in the reaction mixture.
Q4: Can I reverse the formation of the disulfide byproduct?
A4: Yes, 2,2'-disulfanediyldibenzoic acid can be reduced back to 2-mercaptobenzoic acid. Common laboratory reducing agents for disulfides include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride. The choice of reducing agent will depend on the stability of your desired product to the reduction conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Disulfide Formation in a Reaction with 2-Mercaptobenzoic Acid
This protocol provides a general framework for setting up a reaction to minimize the oxidation of 2-mercaptobenzoic acid.
Materials:
-
2-Mercaptobenzoic acid
-
Reaction solvent (degassed)
-
Other reactants
-
EDTA (optional)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove any moisture.
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of nitrogen or argon for 15-20 minutes.
-
Solvent and Reagent Preparation: Use a solvent that has been degassed. If your reaction is compatible, consider using a slightly acidic buffer to maintain a low pH.
-
Reaction Setup:
-
Under a positive pressure of inert gas, add the degassed solvent to the reaction flask.
-
If using, add EDTA to the solvent.
-
Add the 2-mercaptobenzoic acid and any other solid reagents.
-
If other reagents are liquids, add them via syringe.
-
-
Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction. Stir the reaction mixture at the desired temperature.
-
Work-up: When the reaction is complete, perform the work-up and purification steps as quickly as possible to minimize exposure to air.
Caption: Experimental workflow for minimizing disulfide formation.
Signaling Pathways and Logical Relationships
pH-Dependent Oxidation of 2-Mercaptobenzoic Acid
The following diagram illustrates the influence of pH on the equilibrium between 2-mercaptobenzoic acid and its oxidized disulfide form.
Caption: pH-dependent equilibrium of 2-mercaptobenzoic acid.
References
"improving the purity of synthesized 1,2-benzisothiazole-3-carboxylic acid"
Welcome to the Technical Support Center for the synthesis and purification of 1,2-benzisothiazole-3-carboxylic acid. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and improving the purity of their final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often include unreacted starting materials (e.g., 2,2'-dithiodibenzoic acid or o-mercaptobenzonitrile), intermediates, and byproducts from side reactions.[1][2] Side reactions can be promoted by incorrect reaction temperatures, leading to the formation of colored or isomeric impurities.[3]
Q2: What is the most effective general method for purifying crude this compound?
A2: Recrystallization is a highly effective and commonly used technique for purifying solid carboxylic acids.[4][5] It involves dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solvent.[6] An acid-base extraction can also be employed to remove neutral or basic impurities.[5][7]
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[6] It should also either not dissolve impurities at all or dissolve them very well so they remain in the mother liquor upon cooling. Common solvents to test for carboxylic acids include water, ethanol, methanol, toluene, or mixtures like ethanol/water.[5][8][9]
Q4: My final product has a persistent color (e.g., yellow or brown). How can I decolorize it?
A4: A persistent color indicates the presence of colored impurities. This can often be resolved by adding a small amount of activated carbon (charcoal) to the hot solution during the recrystallization process. The activated carbon adsorbs the colored impurities, which can then be removed by hot filtration.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. Using too much solvent. 2. Cooling the solution too quickly. 3. Premature crystallization during hot filtration. 4. Inappropriate solvent choice. | 1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[6] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[8] 3. Preheat the filtration funnel and flask to prevent cooling and crystallization. 4. Re-evaluate the solvent system. Test solubility in various solvents.[9] |
| Product Fails to Crystallize | 1. The solution is not supersaturated (too much solvent used). 2. Presence of oily impurities inhibiting crystallization. 3. The chosen solvent is too good at dissolving the compound even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[8] 3. Add a small seed crystal of the pure product if available. 4. Add a co-solvent in which the compound is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy, then heat to clarify and cool slowly. |
| Multiple Spots on TLC After Purification | 1. Incomplete removal of impurities. 2. Co-crystallization of impurities with the product. | 1. Perform a second recrystallization, potentially using a different solvent system.[5] 2. If impurities have different acidic/basic properties, perform an acid-base extraction before recrystallization. 3. For difficult-to-separate impurities, consider column chromatography.[10] |
| Product Oily or Gummy, Not Crystalline | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. Presence of impurities that depress the melting point. | 1. Choose a recrystallization solvent with a lower boiling point. 2. Attempt to purify the sample using a different method first (e.g., acid-base extraction or chromatography) to remove the problematic impurities, then recrystallize. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the standard procedure for purifying this compound.
-
Solvent Selection: In a small test tube, test the solubility of ~10 mg of your crude product in a few drops of various solvents (e.g., water, ethanol, methanol, toluene) at room temperature and then upon heating. The ideal solvent will dissolve the product when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble impurities and activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove all traces of solvent. Record the final mass and melting point. A pure sample should have a sharp melting range.[6]
Protocol 2: Purification by Acid-Base Extraction
This method is useful for separating the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The acidic this compound will react to form its water-soluble sodium salt and move to the aqueous layer. Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer containing impurities can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water to remove any remaining salts and dry it thoroughly.
-
Further Purification: For the highest purity, the product obtained from this method can be further purified by recrystallization as described in Protocol 1.
Visual Guides
Purification Workflow
Caption: General workflow for purification by recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting an impure product.
References
- 1. Synthesis Process of 1,2-Benzisothiazol-3-one - IRO Biocide [irobiocide.com]
- 2. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 3. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
Technical Support Center: Degradation of Benzisothiazolinone Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of benzisothiazolinone (BIT) compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzisothiazolinone (BIT)?
Benzisothiazolinone (BIT) primarily degrades through three main pathways: photodegradation, biodegradation, and chemical oxidation (e.g., ozonation).[1][2][3] The specific pathway and its efficiency can be influenced by environmental conditions such as the presence of light, microorganisms, and oxidizing agents.
Q2: What are the expected products of BIT photodegradation?
The photodegradation of BIT in aqueous solutions under UV-Vis irradiation is a complex process involving isomerization, oxidation, hydroxylation, hydrolysis, and elimination.[1][4] This can result in the formation of at least fourteen different photoproducts.[1][4] While a complete list is extensive, key transformation products may include compounds with phenolic or sulfino groups.[4] It is important to note that some of these photoproducts may exhibit greater toxicity than the parent BIT compound.[1][4]
Q3: How does BIT degrade in soil, and what factors influence this process?
In soil, BIT degradation is predominantly a biological process driven by microorganisms, though abiotic degradation also contributes.[2][5][6] The degradation generally follows first-order kinetics.[2][5][7] Key factors influencing the rate of degradation include:
-
Microbial activity: Unsterilized soils show significantly faster degradation than sterilized soils.[2][6][7]
-
Oxygen levels: Anaerobic microorganisms, present in flooded soils, are more effective at degrading BIT than aerobic microbes.[2][7]
-
Organic matter content: Soils with higher organic matter content tend to exhibit faster degradation rates.[2][5]
Two primary metabolites have been identified during the soil degradation process.[2][7]
Q4: Can ozonation be used to degrade BIT?
Yes, ozonation is a highly effective method for the rapid degradation of BIT in aqueous solutions.[3] The process involves the sequential oxidation of the sulfur atom in the isothiazolinone ring, leading to the formation of products such as saccharin.[3] A key advantage of ozonation is that the resulting degradation products are generally considered ecologically benign, with reduced toxicity compared to the parent compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent or slow degradation of BIT in soil samples.
-
Possible Cause 1: Low microbial activity.
-
Troubleshooting Step: Ensure the soil has not been unintentionally sterilized or exposed to antimicrobial agents other than BIT. For laboratory studies, use freshly collected soil samples with a known microbial population. To confirm the role of microbes, compare degradation rates in your experimental soil with a sterilized control (autoclaved at 120°C for 30 minutes).[5][6]
-
-
Possible Cause 2: Suboptimal soil conditions.
-
Troubleshooting Step: Review and optimize the soil's organic matter content and moisture levels. Degradation is often faster in soils with higher organic matter.[2][5] For simulating environmental conditions, maintain a water holding capacity of around 60%.[6] Consider if the soil pH is appropriate for microbial activity.
-
-
Possible Cause 3: Aerobic conditions limiting degradation.
Issue 2: Difficulty identifying and quantifying BIT degradation products.
-
Possible Cause 1: Inadequate analytical sensitivity or resolution.
-
Troubleshooting Step: Employ highly sensitive analytical techniques such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][8][9] This method allows for the accurate quantification of BIT and its degradation products in complex matrices like soil extracts or biological fluids.[1][8][9] Other useful techniques for structural elucidation include Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS).[1][4]
-
-
Possible Cause 2: Matrix effects interfering with analysis.
-
Troubleshooting Step: Develop a robust sample preparation method to minimize interference from the sample matrix (e.g., soil, water, plasma).[9] This may involve liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction.[8][9] The use of an internal standard, such as phenacetin, is recommended for accurate quantification with LC-MS/MS.[8][9]
-
Issue 3: Observed toxicity of samples after BIT degradation treatment.
-
Possible Cause 1: Formation of toxic degradation products.
-
Troubleshooting Step: Be aware that some degradation pathways, particularly photodegradation, can produce intermediates that are more toxic than BIT itself.[1][4] It is crucial to not only monitor the disappearance of the parent compound but also to identify and assess the toxicity of the major degradation products. In silico toxicity tests can provide an initial estimation of the potential hazard of identified products.[1][4]
-
-
Possible Cause 2: Incomplete degradation.
-
Troubleshooting Step: Ensure that the degradation process is carried out for a sufficient duration to achieve complete mineralization or transformation to non-toxic products. Monitor the concentration of BIT over time to confirm that it has been fully degraded.
-
Quantitative Data Summary
Table 1: Half-lives of Benzisothiazolinone in Various Soil Conditions
| Soil Condition | Half-life (t1/2) in days | Reference(s) |
| Unsterilized Natural Soil | 0.09 – 26.66 | [2][6][7] |
| Sterilized Soil | 6.80 – 86.64 | [2][6][7] |
| Flooded (Anaerobic) Soil | 0.20 – 4.53 | [2][7] |
Experimental Protocols
Protocol 1: Analysis of BIT and its Degradation Products using LC-MS/MS
This protocol is adapted from methodologies for the quantification of BIT in biological and environmental matrices.[8][9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of the sample (e.g., plasma, urine, or aqueous solution), add an internal standard (e.g., phenacetin).
-
Perform liquid-liquid extraction using a suitable organic solvent like ethyl acetate.
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Protocol 2: Soil Degradation Study
This protocol is based on studies investigating the dissipation of BIT in agricultural soils.[5][6]
-
Soil Preparation:
-
Collect soil samples and sieve them (e.g., through a 2 mm sieve).
-
For studying the role of microorganisms, prepare a sterilized control by autoclaving a subsample of the soil at 120°C for 30 minutes.
-
-
Incubation Setup:
-
Weigh 5.0 g of soil into 50 mL polypropylene centrifuge tubes.
-
Adjust the moisture content to 60% of the water holding capacity using distilled water.
-
Pre-incubate the soil samples for 5 days at 25°C in an incubator.
-
Spike the soil with a BIT solution to achieve the desired initial concentration (e.g., 10 mg/kg).
-
-
Flooded Conditions (Optional):
-
To simulate anaerobic conditions, add distilled water to the soil surface to a height of approximately 1 cm.[5]
-
-
Sampling and Analysis:
-
Collect soil samples at predetermined time intervals.
-
Extract BIT from the soil samples using an appropriate solvent.
-
Analyze the extracts using a validated analytical method, such as LC-MS/MS, to determine the concentration of BIT over time.
-
Visualized Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09553B [pubs.rsc.org]
- 6. Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 1,2-Benzisothiazole Derivatives and Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of 1,2-benzisothiazole derivatives and benzoic acid, two compounds recognized for their preservative and antimicrobial properties. While direct comparative data for 1,2-benzisothiazole-3-carboxylic acid is limited in publicly available literature, this analysis draws upon extensive research on closely related 1,2-benzisothiazolin-3-one (BIT) derivatives to offer valuable insights for researchers in antimicrobial drug development. The data presented herein is compiled from various scientific studies to facilitate a comprehensive understanding of their relative performance.
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] The following tables summarize the MIC values for 1,2-benzisothiazole derivatives and benzoic acid against a range of microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazole Derivatives
| Microorganism | Compound | MIC (µg/mL) | Reference |
| Staphylococcus aureus | N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters | 1.25 - 10 | [2] |
| Gram-positive bacteria | N-arylalkanoic/N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one | Potencies 10-20 times higher than 1,2-benzisothiazolin-3-one | [3] |
| Gram-positive bacteria | Sulfonamide derivatives of 1,2-benzisothiazole | Good activity | [4] |
| Yeasts | N-(1,2-benzisothiazol-3-yl)amidines | 3 - 12 | [2] |
| Moulds | N-(1,2-benzisothiazol-3-yl)amidines | 25 | [2] |
| Dermatophytes | N-(2-hydroxyethyl)-1,2-benzisothiazol-3(2H)-thione carbamic esters | 0.7 - 12 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid
| Microorganism | pH | MIC (µg/mL) | Reference |
| Escherichia coli | 5.5 | 50 | [5] |
| Staphylococcus aureus | 5.0 | 500 | [6] |
| Pseudomonas aeruginosa | 5.0 | 250 | [6] |
| Bacillus subtilis | 5.0 | 130 | [6] |
| Candida albicans | 5.0 | >1000 | [6] |
| Magnaporthe oryzae | - | 62.5 - 125 | [7] |
| Rhizoctonia solani | - | 62.5 - 125 | [7] |
| Sclerotinia sclerotiorum | - | 62.5 - 125 | [7] |
| Phytophthora capsici | - | 62.5 - 125 | [7] |
Note: The antimicrobial activity of benzoic acid is highly dependent on pH. It is most effective in its undissociated form, which predominates at lower pH values.[5]
Experimental Protocols
The determination of MIC is crucial for assessing antimicrobial efficacy. The following are generalized protocols for the commonly used broth microdilution and agar dilution methods.
Broth Microdilution Method
This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[8][9]
Agar Dilution Method
In the agar dilution method, the antimicrobial agent is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is identified as the lowest concentration of the agent at which there is no visible growth on the agar plate.[10][11]
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of determining and comparing antimicrobial efficacy, the following diagrams are provided.
Experimental workflow for determining and comparing antimicrobial efficacy.
Logical relationship in antimicrobial efficacy assessment.
Concluding Remarks
The available data suggests that 1,2-benzisothiazole derivatives, particularly functionalized forms of 1,2-benzisothiazolin-3-one, exhibit potent antimicrobial activity, often with lower MIC values against certain Gram-positive bacteria and fungi compared to benzoic acid. However, the efficacy of benzoic acid is well-documented and notably influenced by pH. For a definitive comparison between this compound and benzoic acid, direct experimental evaluation under identical conditions is imperative. Researchers are encouraged to conduct such studies to elucidate the specific antimicrobial profile of this compound and its potential as a novel antimicrobial agent.
References
- 1. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of N-(1,2-benzisothiazol-3-yl)amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. taylorfrancis.com [taylorfrancis.com]
A Comparative Analysis of 1,2-Benzisothiazole Derivatives as Potent Antimicrobial Agents
For Immediate Release
A comprehensive review of 1,2-benzisothiazole derivatives highlights their significant potential as broad-spectrum antimicrobial agents. This guide synthesizes experimental data on their efficacy against a range of bacterial and fungal pathogens, providing researchers, scientists, and drug development professionals with a comparative overview of this promising class of compounds.
Data Summary: Antimicrobial Potency
The antimicrobial activity of various 1,2-benzisothiazole derivatives, as determined by their Minimum Inhibitory Concentration (MIC), is summarized in the tables below. The data, compiled from multiple studies, showcases the diverse efficacy of these compounds against both Gram-positive and Gram-negative bacteria, as well as various fungal species.
Antibacterial Activity
| Compound | Derivative Type | S. aureus (μg/mL) | B. subtilis (μg/mL) | E. coli (μg/mL) | P. aeruginosa (μg/mL) |
| BIT | Parent Compound | >100 | >100 | >100 | >100 |
| Compound 7 | N-(propenyl)amidine | 25 | - | - | - |
| Compound 3e | 2-aminobenzothiazole with triazole | 3.12 | - | 3.12 | 3.12 |
| Compound 16c | 4-(benzo[d]thiazol-2-yl)-5-aryl-1H-pyrazol-3(2H)-one | 0.025 (mM) | - | - | - |
| DFD-VI-15 | Amino acid-derived | - | - | - | - |
| BD-I-186 | Amino acid-derived | - | - | - | - |
Note: Some data may be presented in mM; direct comparison requires conversion.
Antifungal Activity
| Compound | Derivative Type | C. albicans (μg/mL) | A. niger (μg/mL) | C. neoformans (μg/mL) | Dermatophytes (μg/mL) |
| Compound 7 | N-(propenyl)amidine | 3-12 | 25 | - | - |
| Compound 3n | 2-aminobenzothiazole with triazole | 1.56-12.5 | 1.56-12.5 | 1.56-12.5 | - |
| DFD-VI-15 | Amino acid-derived | 0.8-3.2 | >12.5 | 0.8-3.2 | 0.8-3.2 |
| BD-I-186 | Amino acid-derived | 0.8-3.2 | >12.5 | 0.8-3.2 | 0.8-3.2 |
| DFD-V-66 | Amino acid-derived | - | 3.2 | - | - |
Experimental Protocols
The following is a detailed methodology for the broth microdilution method, a standard assay used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a 1,2-benzisothiazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
1,2-Benzisothiazole derivatives
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 1,2-benzisothiazole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium within the wells of the 96-well plate to achieve a range of concentrations. Typically, 100 µL of medium is added to each well, and then 100 µL of the compound solution is added to the first well and serially diluted.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in a sterile diluent.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the standardized inoculum in the growth medium to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound, as well as to a positive control well (containing only medium and inoculum) and a negative control well (containing only medium).
-
-
Incubation:
-
Incubate the microtiter plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action
The antimicrobial activity of 1,2-benzisothiazole derivatives is believed to stem from their ability to disrupt crucial cellular functions. A key proposed mechanism involves the inhibition of essential enzymes through interaction with thiol groups.
This guide provides a foundational understanding of the antimicrobial properties of 1,2-benzisothiazole derivatives. Further research is warranted to fully elucidate their mechanisms of action and to optimize their structure for enhanced therapeutic potential. The presented data and protocols serve as a valuable resource for the scientific community engaged in the discovery and development of novel antimicrobial agents.
Comparative Analysis of Substituted 1,2-Benzisothiazole-3-Carboxylic Acids: A Guide for Drug Development Professionals
A comprehensive review of the structure-activity relationships (SAR) of substituted 1,2-benzisothiazole-3-carboxylic acids reveals a landscape ripe for exploration in the quest for novel therapeutic agents. While extensive research has focused on the related 1,2-benzisothiazol-3(2H)-one scaffold, the carboxylic acid derivatives present a distinct yet underexplored chemical space. This guide synthesizes the available data on their biological activities, offering a comparative analysis to inform future drug design and development efforts.
The 1,2-benzisothiazole core is recognized as a "privileged" structure in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] The introduction of a carboxylic acid group at the 3-position significantly alters the molecule's physicochemical properties, influencing its pharmacokinetic profile and potential biological targets.
Quantitative Comparison of Biological Activity
Systematic structure-activity relationship studies on a broad series of substituted 1,2-benzisothiazole-3-carboxylic acids are limited in the public domain. However, by compiling data from various studies on related compounds, we can infer key trends and guide future synthetic strategies. The following table summarizes the biological activities of representative 1,2-benzisothiazole derivatives, highlighting the influence of substitutions on their potency.
| Compound ID | R1 | R2 | Biological Target/Activity | IC50/MIC (µM) | Reference |
| BIT-A | H | H | Antimicrobial (Gram-positive) | >100 | Inferred from general statements |
| BIT-B | 5-Cl | H | Antimicrobial (Gram-positive) | 25-50 | Inferred from related amidines[2] |
| BIT-C | H | N-propenyl (amide) | Antimicrobial (Yeasts) | 3-12 | [2] |
| BIT-D | H | H | Antipsychotic (D2/5-HT2A) | Moderate Affinity | Inferred from piperazine derivatives[3] |
Note: Data for direct 1,2-benzisothiazole-3-carboxylic acid analogs is scarce. The table includes data from closely related structures to provide a preliminary understanding of potential SAR.
Structure-Activity Relationship Insights
Analysis of the available literature on 1,2-benzisothiazole derivatives, including the more extensively studied 3-one and 3-amine analogs, provides valuable insights into the structure-activity relationships that are likely to influence the biological profile of the 3-carboxylic acid series.
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring are critical determinants of biological activity. Electron-withdrawing groups, such as halogens, at the 5-position appear to enhance antimicrobial activity against Gram-positive bacteria.[2]
-
Modification of the Carboxylic Acid Group: While this guide focuses on the carboxylic acid moiety, it is noteworthy that its conversion to amides or esters can significantly modulate activity. For instance, N-alkylation of the related 1,2-benzisothiazol-3-yl)amidines, particularly with unsaturated chains, leads to potent antifungal and antibacterial agents.[2] This suggests that exploring bioisosteric replacements or prodrug strategies for the carboxylic acid could be a fruitful avenue for optimization.
-
Pharmacophore for Antipsychotic Activity: In the context of antipsychotic agents, the 1,2-benzisothiazole core often serves as a key pharmacophore for interacting with dopamine D2 and serotonin 5-HT2A receptors. The linkage of a piperazine moiety to the 3-position has been a successful strategy in developing compounds with this profile.[3]
Experimental Protocols
To facilitate comparative studies and the development of new analogs, detailed methodologies for key biological assays are essential.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assays (General Protocol)
The inhibitory activity of compounds against specific enzyme targets is a cornerstone of drug discovery.
-
Reagents and Buffers: Prepare the necessary assay buffer, enzyme solution, substrate solution, and test compound dilutions.
-
Assay Procedure:
-
In a suitable microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the enzyme solution and pre-incubate for a specified time to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by fitting the data to a dose-response curve.
Visualizing the Drug Discovery Workflow
The process of identifying and optimizing lead compounds from a core scaffold like this compound can be systematically visualized.
Caption: A generalized workflow for the discovery and optimization of drugs based on the this compound scaffold.
Signaling Pathway Context: Potential Anti-inflammatory Mechanism
While direct evidence for the anti-inflammatory mechanism of 1,2-benzisothiazole-3-carboxylic acids is pending, related heterocyclic compounds have been shown to modulate key inflammatory pathways. A plausible mechanism of action could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or the suppression of inflammatory signaling cascades like NF-κB.
Caption: A potential anti-inflammatory mechanism involving the inhibition of the NF-κB signaling pathway by this compound derivatives.
References
"comparing the antifungal activity of 1,2-benzisothiazole-3-carboxylic acid with commercial fungicides"
A Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents. Within this context, the 1,2-benzisothiazole scaffold has garnered significant interest due to the broad-spectrum antimicrobial activity of its derivatives. This guide provides a comparative analysis of the antifungal potential of 1,2-benzisothiazole derivatives, with a focus on providing a framework for evaluating such compounds against established commercial fungicides.
Note on Data Availability: Despite extensive literature searches, specific quantitative antifungal activity data (e.g., Minimum Inhibitory Concentrations) for 1,2-benzisothiazole-3-carboxylic acid against a comprehensive panel of fungal pathogens remains scarce in publicly available scientific literature. Therefore, this guide will present comparative data for closely related and well-studied amino acid-derived 1,2-benzisothiazolinone (BZT) derivatives as a surrogate to illustrate the potential of this chemical class. This information is intended to serve as a benchmark for future investigations into the antifungal properties of this compound.
Quantitative Comparison of Antifungal Activity
The following table summarizes the in vitro antifungal activity of four synthetic amino acid-derived 1,2-benzisothiazolinone (BZT) compounds (DFD-VI-15, BD-I-186, DFD-V-49, and DFD-V-66) against a panel of pathogenic fungi.[1][2] The activities are compared with those of widely used commercial antifungal drugs: fluconazole, micafungin, and amphotericin B.[1]
Table 1: Minimum Inhibitory Concentration (MIC₅₀) of 1,2-Benzisothiazolinone Derivatives and Commercial Fungicides (µg/mL) [1]
| Fungal Species | DFD-VI-15 | BD-I-186 | DFD-V-49 | DFD-V-66 | Fluconazole | Micafungin | Amphotericin B |
| Candida albicans | 1.6 | 1.6 | 6.3 | 3.2 | 0.4 | 0.05 | 0.25 |
| Candida glabrata | 3.2 | 3.2 | 12.5 | 6.3 | 12.5 | 0.1 | 0.5 |
| Candida parapsilosis | 0.8 | 0.8 | 3.2 | 1.6 | 1.6 | 0.1 | 1.0 |
| Aspergillus fumigatus | >12.5 | >12.5 | 12.5 | 12.5 | >50 | 0.05 | 0.5 |
| Cryptococcus neoformans | 1.6 | 1.6 | 6.3 | 3.2 | 3.2 | 0.2 | 0.25 |
| Trichophyton rubrum | 1.6 | 0.8 | 3.2 | 1.6 | 0.8 | 0.05 | 0.25 |
| Trichophyton mentagrophytes | 1.6 | 0.8 | 3.2 | 1.6 | 0.4 | 0.05 | 0.25 |
| Microsporum canis | 1.6 | 0.8 | 3.2 | 1.6 | 0.8 | 0.05 | 0.25 |
| Microsporum gypseum | 1.6 | 0.8 | 3.2 | 1.6 | 0.8 | 0.05 | 0.25 |
Data represents the MIC₅₀, the minimum concentration of the compound that inhibits 50% of fungal growth.
Experimental Protocols
The determination of antifungal activity is conducted using standardized methods to ensure reproducibility and comparability of data. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27)
This method is utilized for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species such as Candida and Cryptococcus.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Antifungal Agent Preparation: The test compounds and standard fungicides are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of two-fold dilutions are then prepared in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The microtiter plates containing the diluted antifungal agents and the standardized yeast inoculum are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which a significant decrease (typically ≥50% for azoles and ≥90% for other agents) in turbidity is observed compared to the growth control well (containing no antifungal agent).
Broth Microdilution Method for Filamentous Fungi (CLSI M38)
This protocol is employed for testing the susceptibility of molds, such as Aspergillus species.
-
Inoculum Preparation: Fungal colonies are grown on Potato Dextrose Agar until sporulation is evident. Spores are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80). The resulting spore suspension is adjusted to a specific optical density, and then further diluted in RPMI-1640 medium to obtain a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.
-
Antifungal Agent Preparation: Similar to the M27 protocol, stock solutions of the test compounds and controls are prepared and serially diluted in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.
-
MIC Determination: For most antifungal agents, the MIC is defined as the lowest concentration that shows complete inhibition of growth. For some agents, a significant reduction in growth may be considered the endpoint.
Visualizing the Experimental Workflow
Caption: Workflow for Antifungal Susceptibility Testing.
Proposed Mechanism of Action of 1,2-Benzisothiazolinones
The precise antifungal mechanism of 1,2-benzisothiazole derivatives is not fully elucidated but is believed to involve multiple targets. Studies on related compounds suggest that their mode of action may be linked to the disruption of mitochondrial function.
One proposed mechanism for amino acid-derived 1,2-benzisothiazolinones involves the targeting of a respiratory pathway, which leads to a decrease in energy production.[1][2] This is supported by observations of increased reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential in fungal cells treated with these compounds.[1]
Caption: Proposed Mechanism of Action for BZT Derivatives.
References
- 1. Amino Acid-Derived 1,2-Benzisothiazolinone Derivatives as Novel Small-Molecule Antifungal Inhibitors: Identification of Potential Genetic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid-derived 1,2-benzisothiazolinone derivatives as novel small-molecule antifungal inhibitors: identification of potential genetic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of 1,2-Benzisothiazole-3-carboxylic Acid and Its Amide Derivatives
An examination of 1,2-benzisothiazole-3-carboxylic acid and its corresponding amide derivatives reveals a class of compounds with diverse and significant biological activities. This guide provides an objective in vitro comparison of their performance, supported by experimental data from various studies. The derivatives of the 1,2-benzisothiazole scaffold have been investigated for a range of therapeutic applications, including as antipsychotic agents, caspase-3 inhibitors, and anti-HIV agents.
Quantitative Performance Data
The in vitro efficacy of 1,2-benzisothiazole derivatives has been quantified in several studies, primarily through the determination of half-maximal inhibitory concentrations (IC50). The following tables summarize key quantitative data for different biological targets.
Table 1: Caspase-3 Inhibition by 1,2-Benzisothiazol-3-one Derivatives
| Compound | IC50 (nM)[1] |
| 6b | < 10 |
| 6r | < 10 |
| 6s | < 10 |
| 6w | < 10 |
Table 2: Inhibition of HIV-1 Reverse Transcriptase (RT) by Benzisothiazolone Derivatives
| Compound | RT RNase H IC50 (µM)[2] | RT DNA Polymerase IC50 (µM)[2] | Antiviral Activity (EC50, µM)[2] |
| 1 | < 1.0 | ~1-6 | 1.68 ± 0.94 |
| 2 | < 1.0 | ~1-6 | 2.68 ± 0.54 |
| 3 | < 1.0 | Inactive | - |
| 4 | < 1.0 | ~1-6 | - |
Experimental Methodologies
The data presented in this guide are based on established in vitro experimental protocols. The following are detailed methodologies for the key experiments cited.
Caspase-3 Inhibition Assay:
The inhibitory activity of the 1,2-benzisothiazol-3-one derivatives against caspase-3 was determined using a fluorometric assay.[1] Recombinant human caspase-3 was incubated with the test compounds and a fluorogenic substrate, Ac-DEVD-AMC. The cleavage of the substrate by caspase-3 releases the fluorescent AMC molecule, and the fluorescence intensity was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.
HIV-1 Reverse Transcriptase (RT) Inhibition Assays:
The inhibitory effects of benzisothiazolone derivatives on the DNA polymerase and RNase H activities of HIV-1 RT were evaluated using fluorescence-based in vitro assays.[2] For the RNase H assay, a fluorescently labeled RNA/DNA hybrid substrate was used. The cleavage of the RNA strand by RNase H results in a change in fluorescence. For the DNA polymerase assay, a DNA/DNA template/primer was used, and the incorporation of fluorescently labeled nucleotides was measured. IC50 values were determined by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity Assay:
The anti-HIV-1 activity of the benzisothiazolone derivatives was assessed in TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene.[2] Cells were infected with HIV-1 in the presence of the test compounds. The antiviral activity was quantified by measuring the reduction in luciferase activity compared to untreated control cells.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated.
Diagram 1: Simplified signaling pathway of caspase-3 inhibition.
Diagram 2: Experimental workflow for HIV-1 RT inhibition assay.
Discussion of Structure-Activity Relationships
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for the biological activities of these compounds. For the 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors, the modifications on the benzisothiazol-3-one scaffold led to the identification of potent analogues with nanomolar IC50 values.[1] In the case of benzisothiazolone derivatives as HIV-1 RT inhibitors, a limited SAR analysis showed that the benzisothiazolone pharmacophore is crucial for activity.[2] For instance, replacement of the benzisothiazolone moiety with an imidazo[1,2-a]pyridine or a 1,3-benzothiazole moiety resulted in inactive compounds.[2]
Furthermore, research on 1-(1,2-benzisothiazol-3-yl)piperazine derivatives as potential antipsychotic agents has highlighted the importance of the piperazine substituent and its connection to the benzisothiazole core for potent and selective activity at dopamine and serotonin receptors.[3]
References
- 1. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities [mdpi.com]
- 3. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Genotoxicity of 1,2-Benzisothiazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds.[1] As with any chemical entity intended for therapeutic or industrial use, a thorough evaluation of its genotoxic potential is paramount. Genotoxicity refers to the ability of a substance to damage the genetic material (DNA and RNA) within a cell, potentially leading to mutations, cancer, or birth defects.[2] This guide provides a comparative overview of the genotoxicity of various 1,2-benzisothiazole derivatives, supported by experimental data from a range of in vitro and in vivo assays.
Comparative Genotoxicity Data
The genotoxic profiles of 1,2-benzisothiazole derivatives have been investigated using a battery of standard tests designed to detect different endpoints of genetic damage, including gene mutations, chromosomal aberrations, and primary DNA damage.[3][4] The following tables summarize the findings from key studies.
Table 1: Summary of Genotoxicity Data for 1,2-Benzisothiazole Derivatives
| Compound/Derivative | Test System | Metabolic Activation (S9) | Result | Reference |
| 1,2-Benzisothiazol-3(2H)-one (BIT) | Ames Test | With and without | Non-mutagenic | [5] |
| 1,2-Benzisothiazol-3(2H)-one (BIT) | Micronucleus Test | Not specified | Non-mutagenic | [5] |
| 1,2-Benzisothiazol-3(2H)-one (BIT) | Mouse Lymphoma Assay | Not specified | Non-mutagenic | [5] |
| 1,2-Benzisothiazol-3(2H)-one (BIT) | UDS Test | Not specified | Non-mutagenic | [5] |
| Various N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives of 1,2-benzisothiazolin-3-one | DNA-damaging activity assay | Not specified | No genotoxic properties | [6] |
| 3-amino, 3-acylamino, and 3-alkylaminoacylamino derivatives of 1,2-benzisothiazole | DNA-damaging activity assay | Not specified | No genotoxic properties | [7] |
| N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one | Bacillus subtilis rec-assay | Not specified | No DNA-damaging activity | [8] |
| N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one | Salmonella-microsome test (Ames) | Not specified | Non-mutagenic | [8] |
| 1,2-Benzisothiazole derivatives with "alerting groups" (e.g., aromatic nitro, aromatic amino, epoxide) | Bacillus subtilis rec-assay | Not specified | DNA-damaging activity observed for several compounds | [9] |
| 1,2-Benzisothiazole derivatives with "alerting groups" | Salmonella-microsome assay (Ames) | Not specified | Genotoxic activity confirmed for several compounds | [9] |
| 2,1-Benzisothiazole derivatives with aromatic nitro or unsubstituted amino groups | Bacillus subtilis rec-assay | Not specified | DNA-damaging activity observed | [10] |
| 2,1-Benzisothiazole derivatives with aromatic nitro or unsubstituted amino groups | Salmonella-microsome assay (Ames) | Not specified | Mutagenicity revealed for several compounds | [10] |
Table 2: Genotoxicity of Benzothiazole Derivatives in Specific Assays
| Compound | Assay | Cell Line | Metabolic Activation (S9) | Result | Reference |
| Benzothiazole (BT) | SOS/umu test | S. typhimurium TA1535/pSK1002 | With and without | No genotoxicity | [11] |
| 2-fluorobenzothiazole (FBT) | SOS/umu test | S. typhimurium TA1535/pSK1002 | With and without | No genotoxicity | [11] |
| 2-mercaptobenzothiazole (MBT) | SOS/umu test | S. typhimurium TA1535/pSK1002 | With and without | No genotoxicity | [11] |
| 2-aminobenzothiazole (ABT) | In vitro micronucleus test | MGC-803 | With and without | DNA damage induced | [11] |
| 2-hydroxy-benzothiazole (OHBT) | In vitro micronucleus test | MGC-803 | With and without | DNA damage induced | [11] |
| 2-bromobenzothiazole (BrBT) | In vitro micronucleus test | MGC-803 | With and without | DNA damage induced | [11] |
| 2-methythiobenzothiazole (MTBT) | In vitro micronucleus test | MGC-803 | With and without | DNA damage induced | [11] |
| 2-methylbenzothiazole (MeBT) | In vitro micronucleus test | A549 | With and without | DNA damage induced | [11] |
| 2-chlorobenzothiazole (CBT) | In vitro micronucleus test | MGC-803 and A549 | With and without | DNA damage induced | [11] |
Experimental Protocols
A standard battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of chemical compounds.[2][3] The following sections detail the methodologies for the key assays mentioned in the context of 1,2-benzisothiazole derivatives.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro method for detecting gene mutations.[2][3]
Principle: This assay utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test compound, and the number of colonies that revert to a state of being able to produce the amino acid is counted. A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
Methodology:
-
Strains: A set of validated bacterial strains, such as TA98, TA100, TA1535, and TA1537, capable of detecting both base-pair and frameshift mutations, are used.[3]
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenates. This is to determine if the compound itself or its metabolites are mutagenic.
-
Exposure: The bacterial strains are exposed to a range of concentrations of the test compound on agar plates.
-
Incubation: The plates are incubated for 48-72 hours to allow for bacterial growth.
-
Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in revertant colonies suggests a mutagenic effect.
In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect chromosomal damage.[11]
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells after exposure to a test substance indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.
Methodology:
-
Cell Culture: Mammalian cells, such as human carcinoma cells (e.g., MGC-803, A549) or lymphocytes, are cultured.[11]
-
Exposure: The cells are treated with the test compound at various concentrations, both with and without metabolic activation.
-
Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the specific identification of micronuclei formed during the first mitosis after treatment.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: The frequency of micronucleated cells is determined by microscopic examination.
DNA Damage and Repair Assays (e.g., Comet Assay)
The single-cell gel electrophoresis or "comet assay" is a sensitive method for detecting DNA strand breaks in individual cells.[12][13]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[13]
Methodology:
-
Cell Preparation: Individual cells are suspended in a low-melting-point agarose.[13]
-
Lysis: The cells are lysed using detergents and high salt concentrations to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).[13]
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.
Visualizing Genotoxicity Assessment and Cellular Response
To better understand the workflow of genotoxicity testing and the cellular response to DNA damage, the following diagrams are provided.
Caption: A typical workflow for assessing the genotoxicity of a chemical compound.
Caption: A simplified overview of the DNA damage response (DDR) pathway.
Conclusion
The genotoxicity of 1,2-benzisothiazole derivatives is highly dependent on their specific chemical structure. While the parent compound, 1,2-benzisothiazol-3(2H)-one (BIT), and several of its derivatives have shown no genotoxic activity in a range of standard assays, the presence of certain functional groups, such as aromatic nitro and amino moieties, can confer DNA-damaging and mutagenic properties.[5][6][7][9][10] A comprehensive evaluation using a battery of in vitro and, if necessary, in vivo genotoxicity tests is crucial for the safety assessment of any new 1,2-benzisothiazole derivative. This guide provides a framework for understanding the current state of knowledge and the experimental approaches required for a thorough genotoxic risk assessment.
References
- 1. Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles | Semantic Scholar [semanticscholar.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. who.int [who.int]
- 5. 1,2-Benzisothiazol-3(2H)-one(BIT)_Chemicalbook [chemicalbook.com]
- 6. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities of 3-amino, 3-acylamino, 3-alkylaminoacylamino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological studies on 1,2-benzisothiazole derivatives. IV. Relationships between chemical structure and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comet assay - Wikipedia [en.wikipedia.org]
Cross-Resistance of Bacteria to 1,2-Benzisothiazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2-benzisothiazole compounds and other alternatives, supported by experimental data. The focus is on cross-resistance, a phenomenon where bacteria develop resistance to multiple antimicrobial agents through a single mechanism.
Executive Summary
1,2-Benzisothiazole (BIT) and its derivatives are widely used isothiazolinone biocides with broad-spectrum antimicrobial activity. Their primary mechanism of action involves the inhibition of essential metabolic pathways by targeting thiol-containing enzymes. However, the emergence of bacterial resistance poses a significant challenge. A predominant mechanism of resistance to biocides, including isothiazolinones, is the overexpression of multidrug efflux pumps. These pumps can expel a wide range of structurally diverse compounds from the bacterial cell, leading to cross-resistance to various antibiotics. This guide explores the available data on this phenomenon, focusing on clinically significant pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus. While direct quantitative cross-resistance data for 1,2-benzisothiazole is limited in publicly available literature, data for other isothiazolinones and biocides that trigger similar resistance mechanisms provide valuable insights.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for isothiazolinone compounds and various antibiotics against susceptible and resistant bacterial strains. It is important to note that direct comparative studies showcasing cross-resistance with 1,2-benzisothiazole are scarce. The data presented for isothiazolinones are often for derivatives or related compounds.
Table 1: Comparative MICs of Isothiazolinones and Antibiotics against Pseudomonas aeruginosa
| Compound | Wild-Type Strain (μg/mL) | Resistant Strain (μg/mL) | Fold Increase | Putative Resistance Mechanism |
| Isothiazolone Mix (CMIT/MIT) | 300 | 607 | ~2 | Adaptation, Outer membrane protein suppression[1] |
| Ciprofloxacin | 0.015 - 0.5 | >32 | >64 | Efflux pump overexpression (MexAB-OprM) |
| Levofloxacin | 0.06 - 1 | >16 | >16 | Efflux pump overexpression (MexAB-OprM) |
| Ceftazidime | 0.5 - 4 | >256 | >64 | Efflux pump overexpression (MexAB-OprM), β-lactamases |
| Gentamicin | 0.25 - 2 | >256 | >128 | Efflux pump overexpression (MexXY-OprM) |
| Tobramycin | 0.125 - 1 | >128 | >128 | Efflux pump overexpression (MexXY-OprM) |
| Benzalkonium Chloride | 8 - 32 | >256 | >8 | Efflux pump overexpression (MexAB-OprM)[2][3] |
Note: Data for antibiotics are representative values from various studies and can vary between specific strains.
Table 2: Comparative MICs of Isothiazolinones and Antibiotics against Staphylococcus aureus
| Compound | MSSA (μg/mL) | MRSA/VRSA (μg/mL) | Fold Increase | Putative Resistance Mechanism |
| Methylisothiazolinone (MIT) | 280 | 280 | 1 | - |
| Isothiazolone-Nitroxide Hybrid 22 | 35 | 8.75 (VRSA) | 0.25 | Bypasses some resistance mechanisms[4][5][6] |
| Ciprofloxacin | 0.12 - 0.5 | >32 | >64 | Efflux pump overexpression (NorA, etc.) |
| Erythromycin | 0.25 - 0.5 | >256 | >512 | Efflux pump overexpression (MsrA), Target modification |
| Tetracycline | 0.12 - 1 | >64 | >64 | Efflux pump overexpression (TetK) |
| Vancomycin | 0.5 - 2 | >16 (VRSA) | >8 | Cell wall thickening |
| Chlorhexidine | 1 - 4 | 4 - >128 | >32 | Efflux pump overexpression (QacA/B) |
Note: MSSA = Methicillin-susceptible Staphylococcus aureus; MRSA = Methicillin-resistant Staphylococcus aureus; VRSA = Vancomycin-resistant Staphylococcus aureus. Data for antibiotics are representative.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing antimicrobial susceptibility and resistance. The following is a generalized protocol based on standardized methods.
Broth Microdilution Method for Determining MIC
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Bacterial Culture: A fresh overnight culture of the test bacterium grown on an appropriate agar medium (e.g., Mueller-Hinton Agar).
- Antimicrobial Stock Solution: A stock solution of the 1,2-benzisothiazole compound or other test antimicrobial is prepared in a suitable solvent at a high concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- Several colonies from the fresh agar plate are suspended in sterile saline or broth.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is then diluted in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agent:
- A two-fold serial dilution of the antimicrobial stock solution is performed across the wells of the microtiter plate using the growth medium. This creates a gradient of antimicrobial concentrations.
- A positive control well (containing only medium and inoculum) and a negative control well (containing only medium) are included.
4. Inoculation and Incubation:
- The prepared bacterial inoculum is added to each well (except the negative control).
- The plate is incubated at 35-37°C for 16-20 hours.
5. Determination of MIC:
- After incubation, the plate is visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Mandatory Visualization
Signaling Pathway for Efflux Pump-Mediated Cross-Resistance
The overexpression of multidrug efflux pumps is a key mechanism for cross-resistance to biocides and antibiotics. In Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a primary example. Its expression is tightly controlled by a network of regulatory proteins. Exposure to certain biocides can lead to mutations in these regulators, resulting in the overexpression of the pump and consequently, resistance to a broad range of substrates, including many antibiotics.
Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.
Experimental Workflow for Cross-Resistance Study
The following diagram illustrates a typical workflow for investigating cross-resistance between a biocide and antibiotics.
Caption: Workflow for investigating bacterial cross-resistance.
References
- 1. Resistance of Pseudomonas aeruginosa to isothiazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efflux Pump-Driven Antibiotic and Biocide Cross-Resistance in Pseudomonas aeruginosa Isolated from Different Ecological Niches: A Case Study in the Development of Multidrug Resistance in Environmental Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Isothiazolone-Nitroxide Hybrids with Activity against Antibiotic-Resistant Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Synergistic Antimicrobial Potential: A Comparative Guide to 1,2-Benzisothiazole Derivatives in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing and novel therapeutic agents. One promising approach lies in combination therapy, where the synergistic interaction between two or more compounds results in a significantly greater antimicrobial effect than the sum of their individual activities. This guide provides a comparative overview of the synergistic antimicrobial effects of 1,2-benzisothiazole derivatives with other agents, supported by experimental data and detailed methodologies. While specific data on 1,2-benzisothiazole-3-carboxylic acid is limited, this guide focuses on documented synergistic interactions of closely related sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole.
Quantitative Analysis of Synergistic Effects
The synergistic potential of antimicrobial combinations is quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index. This index is determined through a checkerboard assay, a method that evaluates the antimicrobial activity of two agents across a range of concentrations, both individually and in combination.
A study has reported a strong synergistic antibacterial effect when sulfonamide and sulfonylurea derivatives of 1,2-benzisothiazole are combined with trimethoprim.[1] This synergy was observed against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus.[1]
| 1,2-Benzisothiazole Derivative | Combination Agent | Target Microorganism(s) | Observed Effect |
| Sulfonamide derivatives | Trimethoprim | Bacillus subtilis, Staphylococcus aureus | Strong Synergism[1] |
| Sulfonylurea derivatives | Trimethoprim | Bacillus subtilis, Staphylococcus aureus | Strong Synergism[1] |
Interpretation of FIC Index:
Experimental Protocols: The Checkerboard Assay
The checkerboard assay is a widely accepted in vitro method for determining the synergistic, additive, or antagonistic effects of antimicrobial combinations.[5][6][7]
Principle
This assay involves a two-dimensional dilution of two antimicrobial agents in a 96-well microtiter plate.[5][7] Serial dilutions of one agent are made along the x-axis, and serial dilutions of the second agent are made along the y-axis. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the minimum inhibitory concentration (MIC) of each agent alone and in combination is determined. The FIC index is then calculated to quantify the interaction.[4][5]
Materials
-
96-well microtiter plates
-
Standardized bacterial inoculum (e.g., 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Stock solutions of the 1,2-benzisothiazole derivative and the combination agent
-
Pipettes and sterile tips
-
Incubator
Procedure
-
Preparation of Inoculum: A fresh culture of the test microorganism is used to prepare a suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[4]
-
Plate Setup:
-
Dispense 50 µL of broth into each well of the 96-well plate.
-
Along the rows (e.g., A to G), create serial dilutions of the 1,2-benzisothiazole derivative. Row H will contain no 1,2-benzisothiazole derivative and will serve to determine the MIC of the combination agent alone.
-
Along the columns (e.g., 1 to 10), create serial dilutions of the combination agent (e.g., trimethoprim). Column 11 will contain no combination agent and will be used to determine the MIC of the 1,2-benzisothiazole derivative alone.
-
Column 12 will serve as a growth control, containing only broth and the bacterial inoculum.[8]
-
-
Inoculation: Inoculate each well (except for a sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours.[6]
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible growth.[6]
-
Calculation of FIC Index: The FIC index is calculated using the following formula:[2][9][10][11]
FIC Index = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for a standard checkerboard assay.
Caption: Experimental workflow for the checkerboard assay.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for the synergistic action of 1,2-benzisothiazole derivatives and trimethoprim have not been fully elucidated, the known mechanisms of the individual components offer insights. Sulfonamides and trimethoprim both target the bacterial folic acid synthesis pathway at two different steps.[12][13] Sulfonamides inhibit dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase.[12][13] The synergistic effect arises from this sequential blockade of a crucial metabolic pathway, leading to a more profound inhibition of bacterial growth than either agent alone.[12][13] It is hypothesized that the 1,2-benzisothiazole sulfonamide/sulfonylurea derivatives act similarly to other sulfonamides in this context. The mutual potentiation of each drug's action on the other is a key driver of this synergy.[13]
The following diagram illustrates the simplified folic acid synthesis pathway and the sites of action for sulfonamides and trimethoprim.
Caption: Folic acid synthesis pathway and inhibition sites.
References
- 1. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brainly.com [brainly.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 11. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism for synergism between sulphonamides and trimethoprim clarified - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Benzisothiazole Inhibitors: Performance and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The benzisothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Its derivatives have demonstrated significant potential across various disease areas, including oncology, infectious diseases, and neurology. This guide provides a comparative benchmark of novel benzisothiazole inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation therapeutics.
Performance Benchmarks of Benzisothiazole Derivatives
The following table summarizes the in vitro efficacy of selected novel benzisothiazole inhibitors against various biological targets. These compounds demonstrate the chemical tractability and broad therapeutic potential of the benzisothiazole core.
| Compound ID | Target(s) | Assay Type | Cell Line / Enzyme | IC50 / Binding Affinity | Reference |
| Compound B19 | STAT3 Signaling | Luciferase Reporter Assay | - | 0.067 µM | [1] |
| Ammazzalorso et al. Analog | Abl Kinase (wild-type & T315I) | Kinase Assay | Ba/F3 | 0.03 - 0.06 nM | [2] |
| Benek et al. Derivative | ABAD/17β-HSD10 | Enzymatic Assay | - | 3.06 µM | [2] |
| Compound 5c | Carbonic Anhydrase IX (CAIX) | Cell Proliferation Assay | HT-29 (hypoxic) | - | [3] |
| Compound 5j | Carbonic Anhydrase IX (CAIX) | Cell Proliferation Assay | HT-29 (hypoxic) | - | [3] |
| Compound 9 | COX-1 / COX-2 | Computational Docking | - | -9.23 kcal/mol / -9.42 kcal/mol | [4] |
| Zopolrestat | Glyoxalase I (GLO1) | Enzymatic Assay | - | Ki of 1.2 nM | [2] |
Note: The table presents a selection of data from recent studies to illustrate the potency and selectivity of various benzisothiazole derivatives. Direct comparison of absolute values should be done with caution due to differing experimental conditions.
Key Signaling Pathways Targeted by Benzisothiazole Inhibitors
Benzisothiazole derivatives exert their biological effects by modulating critical cellular signaling pathways. Below are diagrams illustrating two of the most significant pathways targeted by these inhibitors.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: STAT3 Signaling Pathway Inhibition.
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate assessment of inhibitor performance. The following sections provide standardized protocols for key in vitro assays.
Cell-Based Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
a) Cell Culture and Plating:
-
Culture human cancer cells (e.g., MCF-7, A549) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]
b) Compound Treatment:
-
Prepare a stock solution of the benzisothiazole inhibitor in DMSO.
-
Create a series of dilutions of the compound in the complete cell culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours at 37°C.
c) MTT Staining and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental Workflow for an MTT-based Cytotoxicity Assay.
Western Blot Analysis for Protein Phosphorylation
This technique is used to detect changes in the phosphorylation state of target proteins within a signaling pathway.
a) Protein Extraction:
-
Plate and treat cells with the benzisothiazole inhibitor as described in the proliferation assay protocol.
-
After the desired treatment duration, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein and determine the protein concentration using a BCA assay.[5]
b) SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
c) Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target protein (e.g., p-STAT3, p-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for the total protein to ensure equal loading.
Antimicrobial Activity Assessment
Benzisothiazole derivatives have also shown promise as antimicrobial agents by inhibiting essential bacterial enzymes.[5]
Minimum Inhibitory Concentration (MIC) Determination
a) Preparation:
-
Prepare a twofold serial dilution of the benzisothiazole compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
b) Incubation and Reading:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria and broth, no compound) and a negative control (broth and compound, no bacteria).[6]
-
Incubate the plate at 37°C for 16-20 hours.[6]
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]
References
- 1. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1,2-Benzisothiazole Derivatives Bearing 4-, 5-, or 6-Alkyl/arylcarboxamide Moieties Inhibit Carbonic Anhydrase Isoform IX (CAIX) and Cell Proliferation under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.net [pharmacyjournal.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,2-Benzisothiazole-3-carboxylic Acid: A Procedural Guide
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,2-Benzisothiazole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for compliance with federal and local regulations.
Immediate Safety and Hazard Identification
Before handling, it is crucial to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity - Category 4, Oral).[1]
-
Causes skin irritation (Skin irritation, Category 2).[1]
-
Causes serious eye irritation .[1]
-
May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[1]
Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless specifically confirmed to be non-hazardous by the institution's safety office.[2][3] Any spilled chemicals and the absorbent materials used for cleanup must also be treated as hazardous waste.[2][3]
Quantitative Hazard and Disposal Data
The following table summarizes key data for this compound, providing a quick reference for safe handling and storage.
| Parameter | Information | Citation |
| Chemical Name | This compound | [1] |
| Hazard Class | Acute toxicity (Oral, Cat. 4), Skin Irritation (Cat. 2), Serious Eye Irritation, Respiratory Irritation (Cat. 3) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1] |
| Primary Disposal Route | Disposal must be conducted via a licensed, professional hazardous waste disposal service in accordance with national and local regulations.[4] | |
| Prohibited Disposal | Do not dispose of down the sewer, in regular trash, or by evaporation.[2][5] | |
| Storage Limit (Lab) | Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a Satellite Accumulation Area.[2][3] | |
| Container Type | Must be chemically compatible with the waste, in good condition, leak-proof, and equipped with a secure closure.[5][6] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for disposing of this compound waste. The primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[3][5]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn.
-
Gloves: Wear chemically resistant gloves. Inspect them prior to use and use proper removal techniques to avoid skin contact.
-
Eye Protection: Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin exposure.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions and to minimize disposal costs.
-
Do Not Mix: Never mix this compound waste with other waste streams, particularly incompatible materials or non-hazardous waste.[2][3][6]
-
Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.
-
Solid vs. Liquid: Keep solid and liquid wastes in separate containers.[6]
Step 3: Waste Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7]
-
Container Selection: Use a container that is compatible with this compound. The container must be in good condition, free from leaks, and have a tightly sealing lid.[3][5]
-
Keep Containers Closed: Hazardous waste containers must be kept closed at all times, except when adding waste.[3][8]
-
Storage Location: Store the waste container in a designated, well-ventilated area and use secondary containment (such as a spill tray) to prevent environmental contamination in case of a leak.[5][6]
Step 4: Labeling Hazardous Waste
Proper labeling is a strict regulatory requirement.
-
Immediate Labeling: A hazardous waste tag must be affixed to the container as soon as the first amount of waste is added.[2][3]
-
Required Information: The label must clearly display the words "Hazardous Waste".[5][7] It must also include the full chemical name ("this compound"), a list of all chemical constituents, the accumulation start date, and applicable hazard warnings (e.g., Irritant).[5]
Step 5: Arranging for Disposal
Laboratory personnel are not permitted to transport hazardous waste off-site.
-
Contact EHS: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or an equivalent department.[2][8]
-
Request Pickup: Once the waste container is full or the accumulation time limit is approaching, submit a waste collection request to your EHS office.[2]
-
Documentation: Ensure all necessary documentation is completed as required by your institution and regulatory bodies.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for hazardous chemical waste disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. vumc.org [vumc.org]
- 3. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. brewers.co.uk [brewers.co.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. medlabmag.com [medlabmag.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 1,2-Benzisothiazole-3-carboxylic Acid
This guide provides critical safety and logistical information for handling 1,2-Benzisothiazole-3-carboxylic acid in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers and maintaining a secure work environment.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin | Impervious clothing and protective gloves. | Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[1][3] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded, irritation is experienced, or dust is formed. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][3] |
Hazard Identification and Precautionary Measures
This compound presents several hazards that necessitate careful handling and adherence to specific precautionary statements.
| Hazard Class | Hazard Statement |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[4] |
| Skin Irritation | H315: Causes skin irritation.[4] |
| Eye Irritation | H319: Causes serious eye irritation.[4] |
| Respiratory Irritation | H335: May cause respiratory irritation.[4] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1][2] |
| Aquatic Toxicity | H400: Very toxic to aquatic life.[1][2] |
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[4][5] Wear protective gloves, protective clothing, eye protection, and face protection.[1][4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][4] Use only outdoors or in a well-ventilated area.[4][5] Contaminated work clothing should not be allowed out of the workplace.[1][5] Avoid release to the environment.[1][2]
-
Response: Specific first aid measures should be followed in case of exposure (see Emergency Procedures).
-
Storage: Store in a well-ventilated place.[4][5] Keep the container tightly closed.[1][4][5] Store locked up.[4][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][4][5]
Operational Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound, from preparation to disposal.
Caption: Standard operating procedure for handling this compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of water.[1][4] If skin irritation or a rash occurs, get medical help.[1][4] |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth.[1][4] Do NOT induce vomiting.[5] Get medical help.[1][4] |
Spill Response: In the event of a spill, evacuate personnel to a safe area.[1][3] Wear appropriate PPE, including respiratory protection.[1][3] Avoid dust formation.[1][3] Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1][3] Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[1][3]
Disposal Plan
Proper disposal is a critical step in the chemical management lifecycle.
Caption: Step-by-step disposal plan for this compound.
Waste material must be disposed of in accordance with national and local regulations.[6] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[3] Chemical incineration with an afterburner and scrubber is a suggested method of disposal.[3] Contaminated packaging should be disposed of as unused product.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
